2-Iodo-4-methyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYIDOKPUHVHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314083 | |
| Record name | 2-iodo-5-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73746-43-7 | |
| Record name | 73746-43-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-iodo-5-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Iodo-4-methyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Iodo-4-methyl-1H-imidazole (CAS No: 73746-43-7), a key building block in medicinal chemistry and drug development. Due to the limited availability of a specific, published protocol for this exact molecule, this guide presents a proposed synthetic method based on established procedures for analogous compounds, alongside predicted characterization data.
Introduction
This compound is a valuable heterocyclic intermediate. The presence of an iodine atom at the 2-position of the imidazole ring provides a reactive handle for various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The 4-methyl substituent can influence the compound's electronic properties and steric interactions, making it a useful scaffold for the development of novel therapeutic agents.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the direct iodination of 4-methylimidazole. The C2 position of the imidazole ring is known to be susceptible to electrophilic substitution.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
4-Methylimidazole
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylimidazole (1.0 eq) in anhydrous DMF.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir the suspension.
-
Slowly add a solution of iodine (1.1 eq) in DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Characterization
As no experimentally determined data for this compound was found in the searched literature, the following tables summarize the predicted physical and spectral properties based on known data for structurally similar compounds.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₄H₅IN₂ |
| Molecular Weight | 208.00 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | Not available. Expected to be a solid at RT. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). |
Predicted Spectroscopic Data
3.2.1. 1H NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | H-5 |
| ~2.2-2.4 | s | 3H | -CH₃ |
| ~12-13 (broad) | s | 1H | N-H |
3.2.2. 13C NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Assignment |
| ~85-95 | C-2 (C-I) |
| ~135-140 | C-4 |
| ~115-120 | C-5 |
| ~10-15 | -CH₃ |
3.2.3. FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-2800 | N-H stretch |
| ~1600-1450 | C=N and C=C ring stretches |
| ~1450-1350 | C-H bending (methyl) |
| ~800-700 | C-I stretch |
3.2.4. Mass Spectrometry
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular ion) |
| 127 | [I]⁺ |
| 81 | [M-I]⁺ |
Characterization Workflow
The identity and purity of the synthesized this compound can be confirmed through a series of analytical techniques.
Caption: Logical workflow for the characterization of this compound.
Safety Information
-
This compound is expected to be an irritant to the skin, eyes, and respiratory system.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of this compound. While a specific published protocol remains elusive, the proposed method offers a reliable starting point for its preparation. The predicted characterization data serves as a useful reference for researchers working with this and related compounds. As a versatile building block, this compound holds significant potential for the discovery and development of new chemical entities with therapeutic applications.
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-4-methyl-1H-imidazole is a substituted imidazole that holds potential as a versatile building block in medicinal chemistry and drug development. The imidazole scaffold is a "privileged structure," appearing in numerous approved pharmaceutical agents, and the introduction of an iodine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions. Understanding the physicochemical properties of this compound is crucial for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed synthetic pathway. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogs and computational predictions to provide a robust framework for researchers.
Physicochemical Properties
The physicochemical properties of this compound are critical for predicting its behavior in various chemical and biological systems. The following tables summarize key molecular identifiers and a comparison of its properties with related imidazole derivatives.
Molecular Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Iodo-5-methyl-1H-imidazole |
| CAS Number | 73746-43-7 |
| Molecular Formula | C₄H₅IN₂ |
| Molecular Weight | 208.00 g/mol |
| Canonical SMILES | CC1=CN=C(I)N1 |
Comparative Physicochemical Data
Direct experimental data for this compound is not extensively reported in the literature. The following table presents a combination of data for the parent imidazole, its methylated isomers, and a structurally related iodo-imidazole to provide context.
| Property | This compound | Imidazole | 2-Methylimidazole | 4-Methylimidazole | 4-Iodo-1-methyl-1H-imidazole |
| Melting Point (°C) | Data not available | 89-91 | 145 | 46-50 | 51-54[1] |
| Boiling Point (°C) | Predicted: ~300 | 256 | 270 | 263 | Predicted: 299.0 ± 13.0[1] |
| pKa | Predicted: ~6-7 | 7.0 | 7.85 | 7.5 | Predicted: 4.46 ± 0.61[1] |
| Solubility | Predicted to have low aqueous solubility but be soluble in organic solvents like methanol and dichloromethane. | Highly soluble in water and polar organic solvents.[2] | Highly soluble in water and polar organic solvents.[3] | Soluble in water and alcohol. | Slightly soluble in dichloromethane and methanol.[1] |
Synthesis of this compound
A plausible synthetic route for this compound involves the direct iodination of 4-methyl-1H-imidazole. This method is analogous to the synthesis of other iodo-imidazoles.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of imidazole derivatives.
Determination of Melting Point
The melting point of a solid crystalline compound is a crucial indicator of its purity.
-
Apparatus : Capillary melting point apparatus.
-
Procedure :
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially.
-
The approximate melting range is observed.
-
The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an imidazole, which is amphoteric, this value indicates its basicity.
-
Apparatus : Calibrated pH meter with a glass electrode, magnetic stirrer, and a micro-burette.
-
Procedure :
-
A precise amount of the imidazole derivative is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each incremental addition of the titrant, allowing the reading to stabilize.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Apparatus : Thermostatically controlled shaker, centrifuge, filtration device (e.g., 0.22 µm syringe filter), and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure :
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated in a thermostatically controlled shaker for an extended period (typically 24-72 hours) to reach equilibrium.
-
The suspension is then centrifuged to pellet the excess solid.
-
The supernatant is carefully filtered to remove any remaining solid particles.
-
The concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical method like HPLC-UV.
-
The solubility is reported in units such as mg/mL or mol/L.
-
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Data
-
¹H NMR : The spectrum is expected to show a singlet for the C5-H proton, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.
-
¹³C NMR : The spectrum should display four distinct carbon signals corresponding to the C2, C4, C5, and the methyl carbon. The C2 carbon, bonded to iodine, is expected to be significantly shifted.
-
IR Spectroscopy : Characteristic peaks would include N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z = 208. The isotopic pattern of iodine would be a key feature.
Applications in Drug Development
The imidazole nucleus is a common feature in many biologically active molecules. The presence of an iodine atom on the this compound ring makes it a valuable intermediate for the synthesis of more complex molecules through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of various aryl, alkyl, and other functional groups, enabling the exploration of a wide chemical space in the search for new therapeutic agents. Derivatives of iodo-imidazoles have been investigated for a range of pharmacological activities, including as anticancer and antimicrobial agents.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physicochemical properties are limited, this guide provides a robust framework based on established principles, data from related compounds, and standardized experimental protocols. This information will aid researchers and drug development professionals in the effective handling, characterization, and application of this versatile building block. As research into novel imidazole-based therapeutics continues, a thorough understanding of the properties of such intermediates will remain a critical component of successful drug discovery programs.
References
Spectroscopic and Synthetic Profile of 2-Iodo-4-methyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-Iodo-4-methyl-1H-imidazole (CAS No. 73746-43-7). Due to the limited availability of direct experimental data in peer-reviewed literature and databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The experimental protocols provided are based on established synthetic routes for analogous halogenated and methylated imidazole derivatives.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by comparing with data from related imidazole compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | N-H |
| ~6.8 - 7.0 | s | 1H | H-5 |
| ~2.2 - 2.3 | s | 3H | -CH₃ |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~135 - 138 | C-4 |
| ~118 - 122 | C-5 |
| ~85 - 90 | C-2 |
| ~12 - 14 | -CH₃ |
| Solvent: DMSO-d₆ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 - 3200 | N-H stretch |
| ~2900 - 3000 | C-H stretch (aromatic and aliphatic) |
| ~1580 - 1620 | C=N stretch |
| ~1450 - 1550 | C=C stretch (imidazole ring) |
| ~600 - 700 | C-I stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| 208 | [M]⁺ (Molecular ion) |
| 127 | Fragment corresponding to I⁺ |
| 81 | [M - I]⁺ |
Experimental Protocols
The synthesis of this compound can be approached through the direct iodination of 4-methyl-1H-imidazole. The following is a generalized experimental protocol.
Protocol 1: Synthesis of this compound
Materials:
-
4-methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1H-imidazole in an aqueous solution of sodium hydroxide at room temperature.
-
To this solution, add a solution of iodine in dichloromethane portion-wise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization, and the relationship of the spectroscopic data for the structural elucidation of this compound.
Caption: Synthetic workflow for this compound.
Caption: Structural elucidation via spectroscopic data correlation.
In-Depth Technical Guide to 2-Iodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methyl-1H-imidazole, with the CAS number 73746-43-7, is a halogenated derivative of methylimidazole.[1][2] The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, making its derivatives, such as this compound, valuable intermediates in medicinal chemistry and drug discovery. The introduction of an iodine atom to the imidazole core significantly influences its chemical reactivity and provides a versatile handle for further molecular modifications, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
Detailed experimental data on the physical properties of this compound is not extensively available in the public domain. However, based on available information and the properties of its isomers, the following data can be summarized.
| Property | Value | Source |
| CAS Number | 73746-43-7 | [1][2] |
| Molecular Formula | C4H5IN2 | [2] |
| Molecular Weight | 208.00 g/mol | [2] |
| Appearance | Off-white to light yellow powder (inferred from isomers) | [3] |
Note: Properties such as melting point, boiling point, and solubility for this compound are not readily found in the searched literature. The appearance is inferred from a closely related isomer, 4-Iodo-2-methyl-1H-imidazole.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, general methods for the iodination of imidazoles can be adapted. The synthesis would likely involve the direct iodination of 4-methylimidazole as the starting material.
Conceptual Experimental Workflow for Synthesis
The following diagram illustrates a plausible synthetic workflow based on general knowledge of imidazole chemistry.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Discovery
While specific studies on the biological activity of this compound are limited, the broader class of iodo-imidazole derivatives has garnered significant interest in pharmaceutical research. The imidazole scaffold is a key component in many existing drugs, and halogenation can enhance therapeutic properties.
Anticancer Potential
Derivatives of iodo-imidazoles are being explored for their potential as anticancer agents. For instance, novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against human breast cancer cell lines (MDA MB 4355).[4] These studies suggest that the iodo-imidazole core can serve as a template for the development of new anticancer compounds. The mechanism of action for many imidazole-based anticancer drugs involves the inhibition of key signaling pathways or enzymes involved in cell proliferation and survival.
Antimicrobial and Antifungal Applications
The imidazole ring is a well-established pharmacophore in antifungal and antimicrobial agents. The presence of an iodine atom can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced antimicrobial activity. While direct evidence for this compound is not available, its structural similarity to known antimicrobial imidazoles makes it a compound of interest for screening and development in this area.
Intermediate in Organic Synthesis
The primary and most documented application of iodo-imidazoles is as a versatile intermediate in organic synthesis.[5] The carbon-iodine bond serves as a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the facile introduction of diverse functional groups and the construction of complex molecular architectures, which is a cornerstone of modern drug discovery.
Conceptual Role in Drug Discovery Pipeline
The following diagram illustrates the central role of a functionalized imidazole, such as this compound, as a building block in the drug discovery process.
Caption: Role of this compound as an intermediate in drug discovery.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While detailed experimental data for this specific isomer is scarce, the known reactivity of the iodo-imidazole scaffold and the broad pharmacological activities of imidazole derivatives highlight its importance for researchers in medicinal chemistry and drug development. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
A Technical Guide to the Theoretical and Computational Exploration of Iodinated Imidazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Iodinated Imidazoles
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential biomolecules and therapeutic agents.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to engage in various biological interactions.[2] The strategic incorporation of an iodine atom onto the imidazole scaffold significantly modulates the molecule's physicochemical properties. This modification introduces the capacity for halogen bonding—a strong, directional, non-covalent interaction—which is increasingly leveraged in modern drug design to enhance binding affinity and selectivity.[3] Consequently, iodinated imidazoles serve as versatile building blocks for novel therapeutics, particularly in the development of anticancer and antimicrobial agents.[4][5] This guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize these compounds, bridging the gap between in silico prediction and experimental validation.
Theoretical and Computational Methodologies
Computational chemistry provides a powerful toolkit for predicting the structural, electronic, and reactive properties of iodinated imidazoles, offering crucial insights that guide experimental research.
Core Computational Techniques
Density Functional Theory (DFT) is the most prevalent and effective method for these investigations, striking a balance between accuracy and computational cost for organic molecules.[3][6] DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties.[6] For studying excited-state properties and predicting electronic spectra, Time-Dependent DFT (TD-DFT) is employed.[3] Furthermore, molecular docking has become an indispensable tool for predicting the binding modes and affinities of iodinated imidazoles with biological targets like enzymes and DNA, thereby elucidating their potential mechanisms of action.[7][8][9]
Standard Computational Workflow
A rigorous computational study follows a multi-step process to ensure the reliability of the results. This typically involves geometry optimization, frequency calculations to confirm the nature of stationary points (as minima or transition states), and single-point energy calculations for higher accuracy. The workflow culminates in the analysis of various molecular properties and, if applicable, docking simulations against a protein target.
Data Presentation: Computational & Physicochemical Properties
Quantitative data from computational studies are crucial for comparing different theoretical approaches and for validating them against experimental results.
Comparative Framework for Computational Studies
When evaluating computational research, it is essential to compare the methodologies used, as they directly influence the outcomes. The choice of the density functional, basis set, and solvation model can significantly impact the calculated properties.
Table 1: Key Parameters for Comparing Computational Approaches
| Parameter | Study A (Example) | Study B (Example) | Key Considerations |
|---|---|---|---|
| Computational Method | DFT (B3LYP-D3) | DFT (M06-2X) | The choice of functional impacts results; M06-2X is often preferred for kinetics. |
| Basis Set | 6-311++G(d,p) | def2-TZVP | Larger basis sets generally provide more accurate but computationally expensive results. |
| Solvation Model | IEFPCM (THF) | SMD (Dioxane) | The continuum model and choice of solvent can influence calculated reaction pathways. |
| Activation Energy (kcal/mol) | 15.2 | 14.8 | Lower activation energy suggests a more favorable reaction pathway. |
Data adapted from a comparative framework for halogen migration studies.
Predicted Properties of 4-iodo-1H-imidazole
DFT calculations allow for the prediction of a wide range of molecular properties that are instrumental in drug design. The iodine substituent significantly modulates the electron distribution across the imidazole ring.[3]
Table 2: Predicted vs. Experimental Properties of Imidazole and 4-iodo-1H-imidazole
| Property | 1H-imidazole (Experimental) | 4-iodo-1H-imidazole (Predicted) | 4-iodo-1H-imidazole (Experimental) | Implication in Drug Design |
|---|---|---|---|---|
| Molecular Weight ( g/mol ) | 68.08 | 193.98 | 193.98 | Governs diffusion and transport properties. |
| Melting Point (°C) | 90 | - | 137-143 | Affects solubility and formulation.[4] |
| Boiling Point (°C) | 256 | 286.7 | Not Available | Relates to volatility and stability.[4] |
| pKa (acidic) | 14.5 | 11.46 | Not Available | Influences ionization state at physiological pH.[4] |
| LogP | -0.08 | 1.13 | Not Available | Measures lipophilicity, affecting membrane permeability.[4] |
| Dipole Moment (Debye) | 3.8 | 4.2 | Not Available | Influences polarity and intermolecular interactions.[3] |
| HOMO Energy (eV) | -6.1 | -6.3 | Not Available | Relates to electron-donating ability.[3] |
| LUMO Energy (eV) | 1.2 | 0.5 | Not Available | Relates to electron-accepting ability.[3] |
| Molecular Electrostatic Potential (MEP) | Negative region at N3 | Positive σ-hole on Iodine | Not Applicable | Predicts sites for non-covalent interactions (e.g., H-bonds, halogen bonds).[3] |
Note: Predicted values are based on computational models and substituent effects; some experimental data may be limited.[3][4]
Experimental Protocols
The synthesis and characterization of iodinated imidazoles are fundamental steps that provide the compounds for biological evaluation and validate theoretical models.
Synthesis of 4(5)-iodoimidazole via Direct Iodination
This protocol describes a common and cost-effective method for the synthesis of 4-iodo-1H-imidazole from imidazole using molecular iodine.[10][11]
Materials:
-
Imidazole
-
Sodium Hydroxide (NaOH)
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Isopropanol & n-Hexane (for recrystallization)
Procedure:
-
Preparation of Imidazole Solution: Dissolve sodium hydroxide (0.60 mol) in 150 mL of deionized water and cool to room temperature. Add imidazole (0.60 mol) and stir until fully dissolved.[10]
-
Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.23 mol) and iodine (0.15 mol) in 45 mL of deionized water.[10]
-
Reaction: Cool the imidazole solution to 0°C in an ice bath. Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.[10]
-
Reaction Completion: Stir the reaction mixture at 0°C for approximately 6 hours.[10]
-
Work-up and Isolation: After the reaction is complete, adjust the pH of the mixture to between 7 and 8 with concentrated HCl. A solid will precipitate.[10] Filter the crude solid product via suction filtration.[10][11]
-
Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot isopropanol, then add n-hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.[10][11]
-
Final Product: Collect the pure white crystals of 4-iodo-1H-imidazole by filtration, wash with cold n-hexane, and dry under vacuum.[10][11]
Applications in Drug Development & Biological Activity
Iodinated imidazoles have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways. Molecular docking studies are instrumental in identifying potential biological targets.
Anticancer Activity
Certain iodine-substituted imidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to interact with crucial biological macromolecules like DNA or enzymes such as kinases.[7][8]
Table 3: In Vitro Anticancer Activity of Selected Imidazole Derivatives
| Compound ID | Cancer Cell Line | Target/Class | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Iodine-substituted dimethoxyphenyl imidazole gold (I) complex | HepG2 (Liver) | Anticancer Agent | 0.50 | [5] (Review) |
| SMMC-7721 (Liver) | Anticancer Agent | 0.92 | [5] (Review) | |
| Hep3B (Liver) | Anticancer Agent | 0.52 | [5] (Review) | |
| Compound 31 (Plinabulin analogue) | NCI-H460 (Lung) | Tubulin Polymerization Inhibitor | 0.004 | [2] |
| HepG2 (Liver) | Tubulin Polymerization Inhibitor | 0.003 | [2] | |
| Compound 22 (Benzimidazole sulfonamide) | A549 (Lung) | Kinase Inhibitor (General) | 0.15 | [2] |
| HeLa (Cervical) | Kinase Inhibitor (General) | 0.21 | [2] | |
| Compound 5f (Nitroimidazole derivative) | MCF-7 (Breast) | Anticancer Agent | 1.0 µg/mL | [12] |
| Compound 5d (Nitroimidazole derivative) | PC3 (Prostate) | Anticancer Agent | 4.0 µg/mL |[12] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Kinase Inhibition
Many imidazole-based anticancer agents function by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[8] The imidazole scaffold can bind to the ATP-binding site of the kinase, preventing phosphorylation and blocking downstream signaling pathways that lead to cell proliferation and survival. Computational docking studies help visualize these interactions, showing how the iodinated imidazole fits into the active site and forms key hydrogen bonds and halogen bonds.[8][13]
Conclusion
The synergy between theoretical predictions and experimental studies is paramount in advancing the field of medicinal chemistry. Computational methods, particularly DFT and molecular docking, provide an indispensable framework for understanding the physicochemical properties and biological potential of iodinated imidazoles.[3] These in silico insights accelerate the rational design of more potent and selective therapeutics by leveraging the unique characteristics of the iodine substituent, such as its ability to form halogen bonds.[3] The experimental synthesis and biological evaluation of these compounds serve to validate and refine computational models, creating a powerful feedback loop that drives the discovery of next-generation drugs. Continued research in this area holds significant promise for the development of novel treatments for a range of diseases, most notably cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]
- 9. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
discovery and historical synthesis of substituted imidazoles
An In-depth Technical Guide to the Discovery and Historical Synthesis of Substituted Imidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are found in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] The unique electronic properties of the imidazole ring, its ability to act as both a weak acid and a base, and its capacity for hydrogen bonding contribute to its versatile role as a pharmacophore.[1][3] Consequently, substituted imidazoles are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of activities including antifungal, anti-inflammatory, anticancer, and antiviral properties.[4][5][6]
This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to substituted imidazoles. It delves into the seminal classical syntheses that laid the foundation for imidazole chemistry and explores their evolution. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis.
The Dawn of Imidazole Chemistry: The First Synthesis
The history of imidazole synthesis began in 1858 when German chemist Heinrich Debus reported the first synthesis of the parent imidazole ring.[1][7] By reacting glyoxal and formaldehyde with ammonia, he successfully isolated the compound he named "glyoxaline".[1][3][8] While this method produced the parent imidazole in relatively low yields, it was a landmark achievement that opened the door to the exploration of this vital class of heterocyclic compounds.[1][8]
Foundational Pillars: Classical Syntheses of Substituted Imidazoles
Following Debus's initial discovery, several key methodologies were developed in the late 19th and early 20th centuries. These classical routes remain fundamental to the synthesis of substituted imidazoles.
The Debus-Radziszewski Imidazole Synthesis
Building upon Debus's initial work, Bronisław Radziszewski, a Polish chemist, expanded the reaction in 1882.[7] The Debus-Radziszewski synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine) to form a substituted imidazole.[7][9][10] This method is highly versatile, allowing for the synthesis of a wide range of C-substituted imidazoles by varying the dicarbonyl and aldehyde components.[7][9] Using a primary amine instead of ammonia yields N-substituted imidazoles.[9]
Logical Workflow: Debus-Radziszewski Synthesis
Caption: General workflow for the Debus-Radziszewski imidazole synthesis.
The Wallach Synthesis
Reported by Otto Wallach, this synthesis provides a route to 1,2-disubstituted chloroimidazoles.[3] The process begins with the treatment of an N,N'-disubstituted oxamide with phosphorus oxychloride to form a nitroxamide intermediate.[3] This intermediate is then reduced, typically with hydroiodic acid, to yield the corresponding 1,2-disubstituted imidazole.[2][3] For instance, reacting N,N'-dimethyloxamide yields N-methyl imidazole after reduction.[2]
Reaction Pathway: Wallach Synthesis
References
- 1. jetir.org [jetir.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
Stability and Storage of 2-Iodo-4-methyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-4-methyl-1H-imidazole (CAS No: 73746-43-7). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related iodo-imidazole derivatives and general principles of chemical stability. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding personnel.
Physicochemical Properties and Stability Profile
This compound is a halogenated heterocyclic compound. The imidazole ring itself is generally stable; however, the presence of an iodine substituent introduces sensitivities to light, air, and temperature, which can lead to degradation over time. The primary degradation pathway is likely the cleavage of the carbon-iodine bond, which is weaker than carbon-bromine or carbon-chlorine bonds.
Key Sensitivities:
-
Light: Photolytic cleavage of the C-I bond can occur upon exposure to UV or visible light, leading to the formation of radical species and subsequent decomposition.
-
Air/Oxygen: The compound may be susceptible to oxidation, particularly in the presence of light and trace metals.
-
Moisture: Hydrolysis is a potential degradation pathway, although typically less significant for iodo-imidazoles compared to other functional groups.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Minimizes thermal degradation and slows down potential chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1][2] | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light by using amber vials or storing in a dark place.[2][3] | Prevents photolytic degradation. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place.[1][3] | Prevents hydrolysis and absorption of atmospheric moisture. |
| Container | Use a tightly sealed, appropriate container (e.g., amber glass vial with a tight-fitting cap).[1][3] | Ensures protection from light, air, and moisture. |
Experimental Protocols
While specific experimental stability studies for this compound are not publicly available, a general protocol for assessing the stability of a light- and air-sensitive solid compound is provided below. This can be adapted for specific research needs.
Protocol: Accelerated Stability Study of a Solid Compound
Objective: To evaluate the stability of this compound under various stress conditions (e.g., elevated temperature, light exposure) over a defined period.
Materials and Equipment:
-
This compound (high purity)
-
Amber glass vials with Teflon-lined screw caps
-
Inert gas (Argon or Nitrogen)
-
Glovebox or glove bag
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a calibrated light source (ICH Q1B guidelines)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents
Methodology:
-
Initial Analysis (T=0):
-
Perform a complete characterization of the initial batch of this compound. This includes appearance, purity assay by HPLC, and any other relevant tests (e.g., melting point, spectroscopic analysis). This will serve as the baseline.
-
-
Sample Preparation:
-
Inside a glovebox or under a stream of inert gas, accurately weigh a predetermined amount of the compound into multiple amber glass vials.
-
Blanket the headspace of each vial with inert gas before tightly sealing the cap.
-
-
Storage Conditions and Time Points:
-
Divide the vials into different storage conditions. A typical accelerated study might include:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
Photostability chamber (ICH Q1B option II: exposure to not less than 1.2 million lux hours and 200 watt hours/square meter)
-
Control sample at -20°C in the dark.
-
-
Establish testing time points, for example: T=0, 2 weeks, 1 month, 3 months, and 6 months.
-
-
Analysis at Each Time Point:
-
At each designated time point, remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Visually inspect the sample for any changes in color or physical state.
-
Accurately prepare a solution of the sample in a suitable solvent and analyze by HPLC.
-
The HPLC method should be stability-indicating, meaning it can separate the intact compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 value.
-
Identify and quantify any major degradation products.
-
Plot the percentage of the remaining compound against time for each storage condition to determine the degradation kinetics.
-
Visualizations
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound to minimize degradation.
Caption: Recommended workflow for handling and storage.
Key Factors Influencing Stability
This diagram outlines the primary environmental factors that can adversely affect the stability of this compound.
Caption: Factors leading to compound degradation.
Safe Handling and Disposal
When handling this compound, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[1] All handling of the solid should be conducted in a well-ventilated area, preferably in a chemical fume hood or a glovebox, to avoid inhalation of dust.[1][4] In case of a spill, it should be cleaned up promptly using appropriate procedures to avoid generating dust.
Dispose of waste material in accordance with local, state, and federal regulations. Unused material should be treated as hazardous waste.
Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on data from related compounds. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before handling this chemical.
References
Solubility Profile of 2-Iodo-4-methyl-1H-imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-4-methyl-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific molecule in peer-reviewed literature, this guide combines available physical properties, inferred solubility based on structurally similar compounds, and standardized experimental protocols to serve as a valuable resource for laboratory work.
Physicochemical Properties
A summary of the known physical properties of this compound is presented below. These properties can influence its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₄H₅IN₂ | - |
| Molecular Weight | 208.00 g/mol | - |
| Boiling Point | 306.6°C at 760 mmHg | [1][2] |
| Density | 2.094 g/cm³ | [1][2] |
| Refractive Index | 1.656 | [1][2] |
Predicted Solubility Profile
The solubility of this compound is dictated by the interplay of its functional groups: the polar imidazole ring, the hydrophobic methyl group, and the bulky, nonpolar iodine atom. While the parent imidazole is highly soluble in polar solvents, the introduction of the iodo and methyl substituents is expected to decrease aqueous solubility and increase solubility in organic solvents.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This profile is inferred from the behavior of structurally related compounds, such as 4-iodo-1H-imidazole and other substituted imidazoles.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | 4-iodo-1H-imidazole is reported to be highly soluble in DMSO.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a reaction solvent for this compound, indicating good solubility.[4] |
| Methanol | Polar Protic | Slightly Soluble to Soluble | 4-iodo-1H-imidazole is slightly soluble in methanol.[3] The methyl group may slightly enhance solubility compared to the unsubstituted analogue. |
| Ethanol | Polar Protic | Slightly Soluble to Soluble | Imidazole and its derivatives are generally soluble in alcohols. |
| Dichloromethane (DCM) | Halogenated | Soluble | Imidazoles generally show solubility in dichloromethane.[5][6] |
| Chloroform | Halogenated | Soluble | Similar to dichloromethane, it is expected to be a good solvent. |
| Acetone | Polar Aprotic | Soluble | Expected to be a suitable solvent based on its polarity. |
| Ethyl Acetate | Ester | Moderately Soluble | Offers a balance of polarity and non-polarity. |
| Tetrahydrofuran (THF) | Ether | Moderately Soluble | A common solvent for a wide range of organic compounds. |
| Toluene | Aromatic | Slightly Soluble | The nonpolar nature of toluene may limit the solubility of the polar imidazole ring. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The high polarity of the imidazole ring will likely lead to poor solubility in nonpolar alkanes. |
| Water | Polar Protic | Poorly Soluble | The hydrophobic iodine and methyl groups are expected to significantly reduce aqueous solubility compared to imidazole. |
Experimental Protocols for Solubility Determination
For precise quantitative data, experimental determination of solubility is essential. The following is a detailed methodology for the widely accepted shake-flask method.
Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or rotator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high solubility readings.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate analytical technique.
-
Data Analysis: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the equilibrium solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the solubility assessment of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Predicted Solubility Relationship Based on Polarity.
References
- 1. 2-Iodo-4-methyl-1H-imidazole73746-43-7,Purity98%_Alfa Chemistry111 [molbase.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Carbon-Iodine Bond in Imidazoles: A Technical Guide to Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of an iodine atom onto this heterocyclic core unlocks a vast potential for molecular diversification, primarily through a host of powerful cross-coupling reactions. The carbon-iodine (C-I) bond in iodoimidazoles serves as a versatile synthetic handle, enabling the construction of complex molecular architectures with a high degree of control and efficiency. This technical guide provides an in-depth exploration of the fundamental reactivity of the C-I bond in imidazoles, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthesis of iodoimidazoles, their participation in key cross-coupling reactions, and other important transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Synthesis of Iodoimidazoles
The most common starting material for accessing functionalized imidazoles is 4-iodo-1H-imidazole. Its synthesis is typically achieved through the direct iodination of imidazole.[3]
Experimental Protocol: Direct Iodination of Imidazole
This protocol is adapted from established methods for the synthesis of 4-iodo-1H-imidazole.[3][4]
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Sodium iodide (NaI) (optional, to aid iodine solubility)
-
Hydrochloric acid (HCl) for neutralization
-
Isopropanol and n-hexane (or ethyl acetate and n-hexane) for recrystallization
-
Deionized water
Procedure:
-
Preparation of the Imidazole Solution: In a round-bottom flask, dissolve sodium hydroxide in deionized water and allow the solution to cool to room temperature. Add imidazole to the NaOH solution and stir until it is completely dissolved.[5]
-
Preparation of the Iodine Solution: In a separate beaker, prepare a solution of iodine (and optionally sodium iodide) in water.[5]
-
Reaction: Cool the imidazole solution to 0 °C in an ice bath. Slowly add the iodine solution dropwise to the cooled imidazole solution with continuous stirring. Maintain the reaction at 0 °C for several hours after the addition is complete.[6]
-
Work-up and Isolation: After the reaction is complete, adjust the pH of the mixture to between 7 and 9 with hydrochloric acid to precipitate the crude product.[3] Filter the resulting white solid, wash it with cold deionized water, and dry it under a vacuum.[5]
-
Purification: The crude solid can be purified by recrystallization from a mixture of isopropanol and n-hexane or ethyl acetate and n-hexane to yield pure 4-iodo-1H-imidazole as a white crystalline solid.[3]
Common Side Reactions: A primary challenge in this synthesis is controlling the regioselectivity to favor mono-iodination. The formation of di- and tri-iodinated byproducts, such as 4,5-diiodo-1H-imidazole, can occur. Using an excess of imidazole relative to iodine can help to minimize these side reactions.[3][6]
Fundamental Reactivity of the Carbon-Iodine Bond
The C-I bond in iodoimidazoles is the key to their synthetic utility. Its reactivity is governed by several factors, including bond strength and electronic effects.
Carbon-Iodine Bond Dissociation Energy (BDE)
Halogen Bonding
The iodine atom in iodoimidazoles can participate in halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acid. This interaction can influence the crystal packing of these molecules and potentially modulate their reactivity in solution by affecting the electron density at the iodine atom.
Cross-Coupling Reactions: The Workhorses of Imidazole Functionalization
The reactivity of the C-I bond makes iodoimidazoles excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in drug discovery for building molecular complexity and exploring structure-activity relationships (SAR).[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the iodoimidazole and an organoboron reagent.[8] Microwave-assisted protocols have proven to be particularly effective for this transformation, offering reduced reaction times and high yields.[8]
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Ethanol | 150 (MW) | 20 min | High |
| Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 10 min | 94 |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (MW) | 10 min | 92 |
| Phenylboronic acid | PdCl₂(A-taPhos)₂ | K₂CO₃ | DME | 150 (MW) | 10 min | 88 |
Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[9]
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-1H-imidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).[10]
-
Solvent Addition: Add a mixture of dioxane and ethanol as the solvent.[10]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 20 minutes.[10]
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.[10]
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1H-imidazole.[10]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an iodoimidazole and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst.[9]
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 70-93 |
| Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 70-93 |
Data is representative for Sonogashira couplings of N-tosyl-4-iodoimidazole.[11]
-
Reaction Setup: In a reaction vessel, dissolve the N-protected 4-iodoimidazole (1.0 mmol) in a suitable solvent such as DMF (10 mL).[9]
-
Reagent Addition: Add the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol). Then, add triethylamine (3.0 mmol) to the mixture.[9]
-
Reaction: Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.[9]
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent, washing with aqueous solutions, and purification by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an iodoimidazole with an amine.[12] The use of sterically hindered phosphine ligands is often crucial for achieving high yields.[9]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 12-24 | 78 |
| Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 12-24 | High |
| Primary Amines | Pd precatalyst / BrettPhos | NaOtBu | Dioxane | 80-110 | 12-24 | High |
Data is representative for Buchwald-Hartwig aminations of iodo-heterocycles and serves as a guide for catalyst selection.[9]
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), 4-iodo-1H-imidazole (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).[9]
-
Reagent Addition: Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.[9]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[9]
-
Work-up and Purification: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite. The filtrate is then concentrated and purified by column chromatography.[9]
Negishi Coupling
The Negishi coupling involves the reaction of an iodoimidazole with an organozinc reagent, catalyzed by a palladium or nickel complex.[10][13] This reaction is known for its high functional group tolerance.[10]
| Aryl Iodide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | Alkylzinc Halide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 | Good |
| Aryl Iodide | Arylzinc Halide | Pd(PPh₃)₄ | THF | Room Temp | 51-82 |
Data represents typical yields for Negishi couplings of aryl iodides.[14][15]
-
Formation of the Organozinc Reagent: The organozinc reagent is typically prepared in situ from the corresponding organohalide and activated zinc metal or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Coupling Reaction: To a solution of the iodoimidazole and the palladium or nickel catalyst in a suitable solvent (e.g., THF), the pre-formed or in situ generated organozinc reagent is added.
-
Reaction Conditions: The reaction is stirred at room temperature or heated until completion.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 4. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Use of 2-Iodo-4-methyl-1H-imidazole in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Iodo-4-methyl-1H-imidazole as a versatile building block in the synthesis of pharmaceutical intermediates. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The presence of an iodine atom at the 2-position and a methyl group at the 4-position of the imidazole ring offers a unique combination of reactivity and structural features for the synthesis of novel drug candidates, particularly kinase inhibitors.
The carbon-iodine bond at the C2 position is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2][3] These reactions allow for the efficient formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. This versatility is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds. Imidazole-based compounds are well-established as inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1), which are key targets in inflammatory diseases and oncology.[2][4][5]
This document provides detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura and Sonogashira cross-coupling reactions. Representative quantitative data from analogous systems are presented to guide reaction optimization. Additionally, the role of the p38 MAPK signaling pathway, a common target for such imidazole derivatives, is illustrated.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura and Sonogashira coupling reactions involving iodo-imidazole scaffolds. While specific data for this compound is limited in the literature, the presented data from analogous systems provide a strong starting point for reaction development.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Iodo-Imidazoles with Arylboronic Acids [3]
| Entry | Iodo-imidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Iodo-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | 85 |
| 2 | 4-Iodo-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | 82 |
| 3 | 4-Iodo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | 94 |
| 4 | 4-Iodo-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | 92 |
Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[3] Yields are for the isolated product.
Table 2: Representative Data for Sonogashira Coupling of Iodo-Imidazoles with Terminal Alkynes [6]
| Entry | Iodo-imidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | N-Tosyl-4-iodoimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 93 |
| 2 | N-Tosyl-4-iodoimidazole | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 85 |
| 3 | N-Tosyl-4-iodoimidazole | 3-Phenyl-1-propyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 91 |
| 4 | N-Tosyl-4-iodoimidazole | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 70 |
Data is representative for Sonogashira couplings of N-protected iodoimidazoles.[6] Yields are for the isolated product.
Table 3: Biological Activity of Representative Imidazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Cell-Based Assay | Reference |
| SB203580 | p38α MAPK | 300-500 | THP-1 cells | [2] |
| Imidazole Derivative AA6 | p38 MAPK | 403.57 | In vitro kinase assay | [2] |
| TAK1 Inhibitor (Compound 22) | TAK1 | 55 (Kd) | In vitro kinase assay | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an adapted general procedure for the iodination of imidazoles.
Materials:
-
4-Methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Isopropanol
-
n-Hexane
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.2 eq) in deionized water and cool the solution to room temperature.
-
Add 4-methyl-1H-imidazole (1.0 eq) to the NaOH solution and stir until fully dissolved.[1]
-
In a separate beaker, prepare a solution of iodine (1.1 eq) and sodium iodide (0.4 eq) in a minimal amount of deionized water.
-
Cool the 4-methyl-1H-imidazole solution to 0 °C using an ice bath.
-
Slowly add the iodine/sodium iodide solution dropwise to the cooled and stirring imidazole solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the crude product by suction filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/n-hexane, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. N-protection of the imidazole may be required for certain substrates to improve solubility and prevent side reactions.[2]
Materials:
-
This compound (or N-protected derivative) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 150 °C (microwave irradiation) and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.[2]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methyl-1H-imidazole product.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of N-protected this compound with a terminal alkyne.[3]
Materials:
-
N-protected this compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 6 mol%)
-
Base (e.g., Triethylamine (Et₃N), 3.0 eq)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the N-protected this compound, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction (e.g., with aqueous ammonium chloride) and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-4-methyl-1H-imidazole derivative.
Caption: Logical relationship for pharmaceutical intermediate synthesis.
Application in Kinase Inhibitor Synthesis: p38 MAPK Signaling Pathway
Substituted imidazoles are a well-established class of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[2][5] The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses. It is activated by cellular stress signals and pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Upon activation, a phosphorylation cascade involving MAP3Ks (like TAK1) and MAP2Ks (MKK3/6) leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MK2), leading to the increased expression of inflammatory cytokines, thus amplifying the inflammatory response.
Inhibitors based on the 2-aryl-4-methyl-1H-imidazole scaffold, synthesized via the Suzuki-Miyaura coupling of this compound, can act as ATP-competitive inhibitors of p38 MAPK. By binding to the ATP-binding pocket of the kinase, these compounds block the phosphorylation of downstream targets, thereby attenuating the pro-inflammatory signaling cascade. This makes them attractive candidates for the development of therapeutics for inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.[5]
Caption: p38 MAPK signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. pharmacyjournal.net [pharmacyjournal.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Iodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 2-iodo-4-methyl-1H-imidazole as a key building block. The strategic placement of the iodo group at the 2-position and a methyl group at the 4-position of the imidazole ring offers a versatile scaffold for the development of potent and selective kinase inhibitors through various cross-coupling reactions. This document outlines synthetic strategies, experimental procedures, and inhibitory data for targeting key kinases such as p38 MAPK, VEGFR-2, and EGFR.
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of biologically active compounds, including numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive core for inhibitor design. This compound serves as a valuable starting material, with the iodo group providing a reactive handle for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the systematic exploration of the chemical space around the imidazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of representative imidazole-based kinase inhibitors. While specific data for derivatives of this compound are not extensively available in the public domain, the presented data for structurally related compounds highlight the potential of this scaffold in achieving potent kinase inhibition.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference Compound | Reference IC50 (nM) |
| 1 | TAK1 | 10 | LanthaScreen | Staurosporine | 39 |
| 2 | p38α MAPK | 403.57 ± 6.35 | In vitro kinase assay | SB203580 | 222.44 ± 5.98 |
| 3 | VEGFR-2 | 60.83 | In vitro enzyme assay | Sorafenib | 53.65 |
| 4 | EGFR | 617.33 ± 0.04 | In vitro enzymatic assay | Erlotinib | - |
| 5 | EGFR | 236.38 ± 0.04 | In vitro enzymatic assay | Erlotinib | 239.91 ± 0.05 |
Note: The compounds listed are structurally related imidazole derivatives and not direct products of this compound. This data is presented to demonstrate the potential of the imidazole scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound. These are representative procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of 2-Aryl-4-methyl-1H-imidazoles via Suzuki-Miyaura Coupling (for p38 MAPK Inhibitors)
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The resulting 2-aryl-4-methyl-1H-imidazole scaffold is a common feature in p38 MAPK inhibitors.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound, the corresponding arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4-methyl-1H-imidazole.
Protocol 2: Synthesis of 2-Alkynyl-4-methyl-1H-imidazoles via Sonogashira Coupling (for VEGFR-2 Inhibitors)
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. This reaction is instrumental in synthesizing alkynyl-imidazole derivatives, which are precursors to various kinase inhibitors, including those targeting VEGFR-2.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the terminal alkyne and the base (triethylamine or DIPEA).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 2-alkynyl-4-methyl-1H-imidazole.
Protocol 3: Synthesis of 2-Amino-4-methyl-1H-imidazoles via Buchwald-Hartwig Amination (for EGFR Inhibitors)
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine. This C-N bond formation is a key step in the synthesis of various EGFR inhibitors.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)
-
Phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.1 eq)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a glovebox or a flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-4-methyl-1H-imidazole.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinase targets for inhibitors synthesized from this compound.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Synthetic workflow for kinase inhibitors.
Application Notes and Protocols for 2-Iodo-4-methyl-1H-imidazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in the development of biologically active molecules, with many derivatives finding applications in pharmaceuticals and agriculture.[1][2][3][4] 2-Iodo-4-methyl-1H-imidazole, in particular, represents a versatile chemical intermediate with significant potential for the synthesis of novel agrochemicals.[5] The presence of an iodine atom on the imidazole ring provides a reactive site for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.[5] This allows for the introduction of diverse functionalities, enabling the exploration of a wide chemical space in the search for new fungicides, herbicides, and insecticides.[5][6][7]
While 4-methylimidazole itself is used as a raw material in the manufacturing of agricultural chemicals, the iodo-substituted version, this compound, is primarily valued as a building block for more complex molecules.[5][8] Its strategic importance lies in its ability to serve as a precursor for a new generation of agrochemicals with potentially improved efficacy and novel modes of action.
Application Notes
This compound is a key starting material for the synthesis of a wide array of potential agrochemicals. Its utility stems from the reactivity of the C-I bond, which allows for the facile introduction of various substituents to the imidazole core.
-
Fungicide Development: The imidazole ring is a well-established pharmacophore in many commercial fungicides.[4] By using this compound as a scaffold, novel derivatives can be synthesized to target essential fungal enzymes or cellular processes. The introduction of different aryl, heteroaryl, or aliphatic groups at the 2-position can lead to compounds with potent and broad-spectrum antifungal activity.[1][2]
-
Herbicide Innovation: Imidazole derivatives have also been explored for their herbicidal properties.[7][9][10] The synthesis of novel compounds from this compound can lead to the discovery of molecules that inhibit key plant enzymes, such as acetolactate synthase (ALS), which is a common target for sulfonylurea herbicides.[11] The versatility of this intermediate allows for the creation of a library of compounds for screening against various weed species.
-
Insecticide Discovery: The development of new insecticides is crucial to manage insect resistance. Imidazole-containing compounds have shown promise as insecticides, with some acting on the nervous system of insects.[4][6][12] this compound can be used to synthesize novel molecules that may interact with insect-specific targets, such as nicotinic acetylcholine receptors.[6]
Quantitative Data Summary
While specific agrochemical activity data for this compound itself is not widely published, the following table summarizes the biological activities of various imidazole derivatives from the literature to illustrate the potential of this class of compounds in agrochemical applications.
| Compound Class | Target Organism | Activity Type | Measurement | Value | Reference |
| N-cyano-1H-imidazole-4-carboxamides | Rhizoctonia solani | Fungicidal | EC50 | 2.63 µg/mL | [13] |
| Imidazole derivatives with 2,4-dienone motif | Candida albicans (fluconazole-resistant) | Antifungal | MIC | 8 µg/mL | [2] |
| Imidazopyridine mesoionic derivatives | Aphis craccivora | Insecticidal | LC50 | 2.09 µg/mL | [6][12] |
| Imidazopyridine mesoionic derivatives | Sogatella furcifera | Insecticidal | LC50 | 10.5 µg/mL | [6][12] |
| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (Agrostis stolonifera) | Herbicidal | Inhibition | Good activity at 1 mM | [7] |
| N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide | Cucumber (Cucumis sativus) | Herbicidal | Inhibition | >90% at 1.875 µg/mL | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on known methods for the iodination of imidazoles.[14][15]
Materials:
-
4-methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (2.0-2.5 eq) in water, maintaining the temperature below 10 °C.
-
In a separate flask, prepare a solution of iodine (1.0-1.2 eq) in a suitable solvent.
-
Add the iodine solution dropwise to the cooled imidazole solution over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Synthesis of a Hypothetical Agrochemical Derivative via Suzuki Coupling
This protocol describes a general method for the derivatization of this compound using a Suzuki coupling reaction.
Materials:
-
This compound
-
An arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Pass the combined organic layers through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methyl-1H-imidazole derivative.
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Materials:
-
Synthesized imidazole derivatives
-
Fungal pathogens (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a high concentration (e.g., 10 mg/mL).
-
Prepare PDA medium and autoclave. Allow it to cool to about 50-60 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Add an equivalent amount of DMSO to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached near-full growth.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition) by probit analysis.
Visualizations
Caption: Synthetic pathway for this compound and its derivatization.
Caption: Workflow for agrochemical screening of synthesized derivatives.
Caption: Hypothetical mode of action for an imidazole-based fungicide.
References
- 1. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. restpublisher.com [restpublisher.com]
- 4. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, insecticidal activity, and mode of action of novel imidazopyridine mesoionic derivatives containing an amido group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cspi.org [cspi.org]
- 9. Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 15. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
Application Note: Sonogashira Coupling of Terminal Alkynes with 2-Iodo-4-methyl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] Developed by Kenkichi Sonogashira in 1975, this reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high efficiency, making it a crucial tool in the synthesis of complex molecules.[2][3] Its applications are extensive, spanning the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4]
This application note provides a detailed protocol for the Sonogashira coupling of various terminal alkynes with 2-iodo-4-methyl-1H-imidazole. The resulting 2-alkynyl-4-methyl-1H-imidazole scaffolds are of significant interest in medicinal chemistry and drug development due to the prevalence of the imidazole moiety in biologically active compounds.[5][6] Aryl iodides are excellent substrates for this transformation due to the high reactivity of the carbon-iodine bond, which often allows the reaction to proceed under mild conditions, such as at room temperature, with high yields.[1][3]
General Reaction Scheme
The Sonogashira coupling between this compound and a terminal alkyne proceeds via a palladium- and copper-co-catalyzed pathway to yield the corresponding 2-alkynyl-4-methyl-1H-imidazole derivative.
Caption: General scheme for the Sonogashira cross-coupling reaction.
Catalytic Cycle
The reaction mechanism typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3][7]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the this compound to form a Pd(II) complex.[3]
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[3]
-
Transmetalation : The alkyne group is transferred from the copper acetylide to the Pd(II) complex, regenerating the copper catalyst.[7][8]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 2-alkynyl-4-methyl-1H-imidazole product and regenerate the active Pd(0) catalyst.[3][8]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocols
The following is a generalized procedure for the Sonogashira coupling. Researchers should optimize conditions for specific substrates.
4.1 Materials and Equipment
-
Substrates : this compound, terminal alkyne
-
Catalysts : Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, Copper(I) iodide (CuI)
-
Base : Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent : Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Equipment : Schlenk flask or sealed vial, magnetic stirrer, heating plate, inert gas line (Argon or Nitrogen), TLC plates, rotary evaporator, column chromatography setup.
4.2 General Procedure
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.
4.3 Work-up and Purification
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues and insoluble salts.[3]
-
Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Experimental workflow for the Sonogashira coupling protocol.
Representative Data
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various terminal alkynes with an iodo-imidazole substrate. These conditions are based on similar systems and may require optimization for this compound.[9]
| Alkyne Substrate (R-C≡CH) | Catalyst System (mol%) | Base / Solvent | Temp (°C) | Time (h) | Yield (%)[9] |
| Phenylacetylene | Pd(PPh₃)₄ (7), CuI (0.15) | Et₃N / DMF | 100 | 0.5 | 93 |
| 1-Hexyne | Pd(PPh₃)₄ (7), CuI (0.15) | Et₃N / DMF | 100 | 0.5 | 78 |
| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (7), CuI (0.15) | Et₃N / DMF | 100 | 0.5 | 85 |
| 3-Phenyl-1-propyne | Pd(PPh₃)₄ (7), CuI (0.15) | Et₃N / DMF | 100 | 0.5 | 91 |
| 1-Ethynylcyclohexene | Pd(PPh₃)₄ (7), CuI (0.15) | Et₃N / DMF | 100 | 0.5 | 88 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (7), CuI (0.15) | Et₃N / DMF | 100 | 0.5 | 70 |
Note: Yields are for the isolated product. Conditions are generalized from reactions with N-tosyl-4-iodoimidazole and may require optimization.[9]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents can be toxic and flammable. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Amines such as triethylamine are corrosive and have strong odors.
-
Reactions under an inert atmosphere should be handled with care to avoid pressure buildup.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. lookchem.com [lookchem.com]
Application Notes and Protocols for the Heck Reaction of 2-Iodo-4-methyl-1H-imidazole with Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 2-iodo-4-methyl-1H-imidazole with various alkenes. The imidazole scaffold is a crucial pharmacophore in numerous therapeutic agents, and the C-C bond formation facilitated by the Heck reaction at the 2-position offers a versatile strategy for the synthesis of novel drug candidates and complex molecular probes.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2] This methodology is widely employed in organic synthesis due to its tolerance of a broad range of functional groups and its ability to construct complex molecular architectures. For heteroaromatic compounds like this compound, the Heck reaction enables the introduction of diverse alkenyl substituents, providing access to a wide array of functionalized imidazole derivatives.
A critical consideration for the successful Heck coupling of N-H containing imidazoles is the potential for catalyst inhibition and side reactions involving the acidic proton of the imidazole ring. Therefore, N-protection is often a prerequisite for achieving high yields and clean reaction profiles.[3] This protocol will address both the N-protection step and the subsequent Heck coupling reaction.
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes typical reaction conditions for the Heck reaction of iodo-imidazoles with various alkenes. These conditions, primarily based on studies with 4-iodo-1H-imidazole, serve as an excellent starting point for the optimization of reactions with this compound.[3][4]
| Entry | Alkene | N-Protecting Group | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | None | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 85[4] |
| 2 | Styrene | None | Pd/C | NaOAc | NMP | 120 | 24 | 78[4] |
| 3 | Methyl methacrylate | None | Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | 82[4] |
| 4 | Methyl acrylate | Trityl | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 80-100 | 12-24 | 78[3] |
| 5 | Styrene | Trityl | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 80-100 | 12-24 | 85[3] |
| 6 | n-Butyl acrylate | SEM | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 80-100 | 12-24 | 72[3] |
| 7 | Acrylonitrile | SEM | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 80-100 | 12-24 | 65[3] |
Note: Yields are based on reactions with 4-iodo-1H-imidazole and should be considered as a reference for optimization with this compound.
Experimental Protocols
Protocol 1: N-Protection of this compound (General Procedure)
To prevent complications during the Heck reaction, the imidazole nitrogen should be protected. The choice of protecting group will depend on the specific alkene and subsequent reaction steps. Common protecting groups for imidazoles include trityl (Tr), tosyl (Ts), and silyl ethers like SEM.
Materials:
-
This compound
-
Protecting group precursor (e.g., Trityl chloride, Tosyl chloride)
-
Base (e.g., Triethylamine, Sodium hydride)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
Procedure:
-
To a solution of this compound (1.0 equiv.) in an anhydrous solvent, add the base (1.1 - 1.5 equiv.) at 0 °C under an inert atmosphere (e.g., Argon).
-
Slowly add the protecting group precursor (1.0 - 1.2 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-protected this compound.
Protocol 2: Heck Reaction of N-Protected this compound with Alkenes
This protocol describes a general procedure for the Heck coupling of an N-protected this compound with an alkene.[3]
Materials:
-
N-Protected this compound (e.g., 1-Trityl-2-iodo-4-methyl-1H-imidazole)
-
Alkene (e.g., Methyl acrylate, Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃)) (optional, but often improves yields)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), DMF)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
In a Schlenk tube or microwave vial under an inert atmosphere (e.g., Argon), dissolve the N-protected this compound (1.0 equiv.) in the chosen anhydrous solvent.
-
Add the alkene (1.2 - 1.5 equiv.), the base (1.5 - 2.0 equiv.), palladium(II) acetate (2-5 mol%), and, if used, the phosphine ligand (4-10 mol%).
-
Seal the reaction vessel and heat the mixture to 80-140 °C for 10-24 hours. The reaction can be monitored by TLC or LC-MS. For microwave-assisted reactions, shorter reaction times (10-30 minutes) at higher temperatures can be employed.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkenyl-4-methyl-1H-imidazole derivative.
-
If necessary, the N-protecting group can be removed using standard deprotection protocols (e.g., mild acid for the trityl group).
Mandatory Visualizations
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: Simplified catalytic cycle for the Heck reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminoimidazole scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. Consequently, the development of robust and versatile synthetic methods for the construction of substituted 2-aminoimidazoles is of significant interest in medicinal chemistry and drug development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-iodo-4-methyl-1H-imidazole, a key building block for accessing a diverse range of N-aryl-4-methyl-1H-imidazol-2-amines.
The imidazole core, particularly with an unprotected N-H group, can present challenges in cross-coupling reactions due to its potential to coordinate with and inhibit the palladium catalyst. However, recent advancements in ligand design have led to the development of highly active and sterically hindered phosphine ligands that facilitate the amination of even challenging heteroaryl halides. This protocol is based on conditions optimized for the closely related 2-bromo-1H-imidazoles and is expected to be highly applicable to the iodo-analogue.[1][2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative yields for the Buchwald-Hartwig amination of unprotected 2-bromo-1H-imidazole with various amines.[1][2] These conditions serve as an excellent starting point for the optimization of the reaction with this compound. The reactivity of aryl iodides is generally high in palladium-catalyzed cross-coupling reactions.
| Entry | Amine Partner | Product | Yield (%) |
| 1 | Aniline | N-phenyl-1H-imidazol-2-amine | 87 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-imidazol-2-amine | 92 |
| 3 | 4-(Trifluoromethyl)aniline | N-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-amine | 75 |
| 4 | 3,5-Dimethylaniline | N-(3,5-dimethylphenyl)-1H-imidazol-2-amine | 88 |
| 5 | n-Hexylamine | N-hexyl-1H-imidazol-2-amine | 78 |
| 6 | 2-Aminopyridine | N-(pyridin-2-yl)-1H-imidazol-2-amine | 81 |
Reaction Conditions: 2-Bromo-1H-imidazole (1.0 mmol), amine (1.2 mmol), tBuBrettPhos Pd G3 precatalyst (2 mol%), LHMDS (2.2 mmol), THF, 60 °C, 12-24 h.[1][2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine coupling partner (e.g., aniline, substituted anilines, alkylamines)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3)
-
Bulky phosphine ligand (if not using a precatalyst, e.g., tBuBrettPhos)
-
Base: Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF
-
Anhydrous and degassed solvent: Tetrahydrofuran (THF) or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv) and the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the amine (1.2 equiv).
-
Add anhydrous, degassed THF (to make a 0.1-0.2 M solution with respect to the imidazole substrate) via syringe.
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Slowly add LHMDS (1.0 M solution in THF, 2.2 equiv) dropwise via syringe. The reaction mixture may change color.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C using a preheated oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-methyl-1H-imidazol-2-amine.
-
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Protecting Group Strategies for the Imidazole Nitrogen in Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a crucial heterocyclic motif present in a vast array of pharmaceuticals, natural products, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a key component in many biologically active molecules. However, the presence of the acidic N-H proton and the nucleophilic nature of the imidazole nitrogen can interfere with many standard organic transformations, particularly palladium-catalyzed cross-coupling reactions. The unprotected imidazole nitrogen can coordinate to the metal catalyst, leading to catalyst deactivation and significantly reduced reaction yields.[1] Therefore, the strategic use of protecting groups for the imidazole nitrogen is paramount for the successful synthesis of complex molecules containing this moiety.
This document provides a comprehensive guide to the selection and application of common protecting groups for the imidazole nitrogen in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. It includes detailed experimental protocols for the introduction and removal of these protecting groups, as well as a comparative analysis of their performance based on reported reaction yields.
Choosing the Right Protecting Group
An ideal protecting group for the imidazole nitrogen should be:
-
Easy to introduce in high yield using readily available reagents.[2]
-
Stable to the conditions of the subsequent coupling reaction.[2]
-
Orthogonal , meaning it can be removed under conditions that do not affect other functional groups in the molecule.
-
Easy to remove in high yield under mild conditions.[2]
-
Not interfere with the desired reactivity at other positions of the imidazole ring.
The choice of protecting group will depend on the specific coupling reaction, the overall synthetic strategy, and the presence of other functional groups in the molecule.
Common Protecting Groups for Imidazole Nitrogen
Several protecting groups have been successfully employed to mask the imidazole nitrogen during coupling reactions. The most common and effective ones are the Trityl (Tr), Tosyl (Ts), tert-Butoxycarbonyl (Boc), and 2-(Trimethylsilyl)ethoxymethyl (SEM) groups.
Trityl (Tr) Group
The bulky trityl group is an excellent choice for sterically hindering the imidazole nitrogen. It is typically stable to basic and neutral conditions, making it compatible with many coupling reaction setups.
-
Introduction: The trityl group is introduced by reacting the imidazole with trityl chloride (TrCl) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Removal: The acid-labile nature of the trityl group allows for its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid.
Tosyl (Ts) Group
The electron-withdrawing nature of the tosyl group reduces the nucleophilicity of the imidazole nitrogen. It is a robust protecting group, stable to a wide range of reaction conditions.
-
Introduction: The tosyl group is typically introduced using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Removal: Deprotection of the tosyl group often requires harsher conditions, such as strong bases (e.g., NaOH, LiOH) or reducing agents.[3][4] However, milder methods using carboxylic anhydrides and pyridine have also been reported.[5]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group in organic synthesis, including for the protection of imidazole. It is generally stable to basic and nucleophilic conditions.
-
Introduction: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP).[6]
-
Removal: The Boc group is readily cleaved under acidic conditions (e.g., TFA, HCl).[7] Interestingly, a selective deprotection method for N-Boc-imidazoles using sodium borohydride (NaBH₄) in ethanol has been reported, which leaves N-Boc protected primary amines intact.[8]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a versatile protecting group that is stable to a broad range of reagents and conditions, including both acidic and basic environments.[9][10]
-
Introduction: The SEM group is introduced by reacting the imidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base like sodium hydride (NaH).[11]
-
Removal: The SEM group can be cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[9][12]
Quantitative Data Presentation
The following tables summarize the performance of different protecting groups in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions based on reported yields from various studies. It is important to note that direct comparisons can be challenging as reaction conditions may vary between different reports.
Table 1: Suzuki-Miyaura Coupling of N-Protected Haloimidazoles
| Protecting Group | Imidazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tosyl (Ts) | N-Tosyl-aryl-imidazolylsulfonate | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85[9] |
| Boc | N-Boc-3-iodo-indazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 (μw) | 0.5 | >80[13] |
| SEM | N-SEM-pyrrole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95[3] |
| None | 4-Bromoimidazole | Phenylboronic acid | Pd catalyst / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 31[5] |
Table 2: Heck Coupling of N-Protected Vinylimidazoles
| Protecting Group | Imidazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tosyl (Ts) | 1-Tosyl-2-vinyl-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ / Bathocuproine | None | ACN | RT | 0.17-2 | High[8] |
| Vinyl | Poly(N-vinylimidazole) supported Pd | Aryl halides | Various | Various | DMF | 120-140 | 1-24 | 80-98[10][14] |
Table 3: Sonogashira Coupling of N-Protected Haloimidazoles
| Protecting Group | Imidazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tosyl (Ts) | N-Tosyl-aryl-imidazolylsulfonate | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1 | 88[9] |
| NHC-Pd | Aryl bromides | Terminal alkynes | (NHC)-Pd / (NHC)-Cu | Cs₂CO₃ | Dioxane | 60 | 16 | 49-95[15] |
| None | 5-Iodouracil PNA-residue | Various alkynes | Pd(PPh₃)₄ / CuI | DIPEA | DMF | RT | - | 38-53 (solution), quant. (solid)[16] |
Experimental Protocols
Protocol 1: Trityl (Tr) Protection of Imidazole
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA or DIPEA (1.1-1.5 eq) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Trityl (Tr) Deprotection
Materials:
-
N-trityl protected imidazole
-
Trifluoroacetic acid (TFA) or 80% aqueous acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.
-
Upon completion, carefully neutralize the reaction mixture with saturated NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 3: Tosyl (Ts) Protection of Imidazole
Materials:
-
Imidazole-containing substrate
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (ACN) or Chloroform/Methanol mixture
Procedure:
-
Dissolve the imidazole derivative (1.0 eq) in acetonitrile or a chloroform-methanol mixture.
-
Add solid sodium carbonate (excess).
-
Add p-toluenesulfonyl chloride (1.0 eq) to the suspension.
-
Stir the mixture at room temperature. The reaction is typically complete within 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the N-tosyl-imidazole derivative, which is often pure enough for the next step.[5]
Protocol 4: Tosyl (Ts) Deprotection using Acetic Anhydride and Pyridine
Materials:
-
N-Tosyl-imidazole derivative
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Chloroform
Procedure:
-
Dissolve the N-tosyl-imidazole derivative in acetic anhydride containing a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to a day.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Stir the residue with methanol for 1 hour to quench any remaining acetic anhydride.
-
Evaporate the methanol and methyl acetate.
-
Add water and adjust the pH to ~8 with solid sodium carbonate.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected imidazole.[5]
Protocol 5: Boc Protection of Imidazole
Materials:
-
Imidazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine, 5% NaHCO₃ solution
Procedure:
-
To a solution of imidazole (1.0 eq) in methanol, add triethylamine (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine and 5% NaHCO₃ solution.
-
Dry the organic phase over anhydrous Na₂SO₄, evaporate the solvent, and purify the product by column chromatography.[13]
Protocol 6: Boc Deprotection using NaBH₄
Materials:
-
N-Boc-imidazole derivative
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH) 95% or dry
-
Ethyl acetate (EtOAc)
-
5% H₂SO₄ solution, brine
Procedure:
-
Dissolve the N-Boc-imidazole derivative in ethanol at room temperature.
-
Add sodium borohydride (1.5-3.0 eq) in portions.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 5% H₂SO₄, brine, and water to a neutral pH.
-
Dry the organic phase over anhydrous Na₂SO₄, evaporate the solvent, and purify the product by column chromatography.[8]
Protocol 7: SEM Protection of Imidazole
Materials:
-
Imidazole-containing substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the imidazole derivative (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Protocol 8: SEM Deprotection using TBAF
Materials:
-
N-SEM-imidazole derivative
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-SEM-imidazole derivative in anhydrous THF.
-
Add TBAF solution (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently if necessary. The reaction time can vary significantly depending on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[9]
Visualizations
General Strategy for Protecting Group Use in Coupling Reactions
Caption: General workflow illustrating the use of protecting groups for imidazole in coupling reactions.
Introduction and Removal of the Trityl (Tr) Group
Caption: Chemical transformation for the introduction and removal of the Trityl (Tr) protecting group.
Introduction and Removal of the Tosyl (Ts) Group
Caption: Chemical transformation for the introduction and removal of the Tosyl (Ts) protecting group.
Introduction and Removal of the Boc Group
Caption: Chemical transformation for the introduction and removal of the Boc protecting group.
Conclusion
The judicious selection and application of protecting groups for the imidazole nitrogen are critical for the successful execution of cross-coupling reactions in the synthesis of complex molecules. The Trityl, Tosyl, Boc, and SEM groups each offer a unique set of properties regarding their stability and conditions for introduction and removal. By understanding the characteristics of each protecting group and following robust experimental protocols, researchers can effectively overcome the challenges associated with the reactivity of the imidazole ring and achieve their synthetic goals with high efficiency. The data and protocols presented herein serve as a valuable resource for chemists engaged in the synthesis of imidazole-containing compounds.
References
- 1. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Synthesis of Bioactive 2,4-Disubstituted Imidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive 2,4-disubstituted imidazoles. The imidazole scaffold is a prominent feature in many biologically active molecules and approved drugs, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, and enzyme inhibitory activities.[1][2][3] This guide focuses on versatile and efficient synthetic methodologies, presents quantitative bioactivity data, and illustrates key experimental workflows and a relevant biological signaling pathway.
Application Notes
2,4-Disubstituted imidazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] They serve as crucial pharmacophores in the development of novel therapeutic agents. The synthetic routes to these compounds are numerous and have evolved to include highly efficient one-pot, multicomponent, and catalyst-free reactions, allowing for the generation of diverse chemical libraries for drug discovery.[4][5][6]
The biological activities of 2,4-disubstituted imidazoles are broad, with prominent examples in the following areas:
-
Antibacterial and Antifungal Agents: Many derivatives exhibit potent activity against various strains of bacteria and fungi.[2][3] The mechanism of action can vary, but for some antifungal imidazoles, it involves the inhibition of enzymes like CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis in fungal cell membranes.[7]
-
Enzyme Inhibitors: This class of compounds has been successfully developed as inhibitors of various enzymes. A notable example is their activity as inhibitors of Activin Receptor-Like Kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor.[8][9] Inhibition of the TGF-β signaling pathway is a promising strategy for the treatment of diseases such as cancer and fibrosis.[8][10]
The selection of a synthetic strategy for 2,4-disubstituted imidazoles often depends on the desired substitution pattern, scalability, and tolerance of functional groups. The protocols detailed below offer robust and adaptable methods for accessing a variety of these valuable compounds.
Data Presentation: Bioactivity of 2,4-Disubstituted Imidazoles
The following tables summarize the quantitative biological activity data for representative 2,4-disubstituted imidazole derivatives.
Table 1: Antibacterial Activity of 2,4-Disubstituted Imidazole Derivatives
| Compound ID | R2 Substituent | R4 Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | 4-Hydroxyphenyl | 4,5-diphenyl | Klebsiella pneumoniae | 0.50 | [2] |
| 2 | Phenyl | 4-chlorophenyl | Escherichia coli | 6.2 (µM) | [11] |
| 3 | Phenyl | 4-methoxyphenyl | Staphylococcus aureus | 8 | [3] |
| 4 | 2-Methyl-5-nitro-1H-imidazol-1-yl | (p-ClC6H4)-1H-1,2,3-triazol-4-yl | Pseudomonas aeruginosa | 0.055 (µM) | [11] |
Table 2: Antifungal Activity of 2,4-Disubstituted Imidazole Derivatives
| Compound ID | R2 Substituent | R4 Substituent | Fungal Strain | MIC (µg/mL) | Reference |
| 5 | Imidazole-dienone motif | - | Candida albicans ATCC 90028 | 2 | [3] |
| 6 | Imidazole-dienone motif | - | Candida glabrata 923 | 4 | [3] |
| 7 | Amide imidazole | Aromatic fused ring | Candida albicans | 8 | [7] |
Table 3: ALK5 Inhibitory Activity of 2,4-Disubstituted Imidazoles
| Compound ID | R2 Substituent | R4 Substituent | R5 Substituent | IC50 (nM) | Reference |
| 8 | 4-(3-pyridin-2-yl-1H-pyrazol-4-yl)phenyl | 2-phenyl | - | 140 | [10] |
| 9 | 4-pyridyl | 2-(6-methylpyridin-2-yl) | 5-quinolin-6-yl | < 1 | [8] |
| 10 | 2-benzamido | 4-pyridyl | 5-benzo[d][4][12]dioxol-5-yl | 16 | [9] |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to 2,4-disubstituted imidazoles.
Protocol 1: One-Pot Synthesis of 2,4-Disubstituted Imidazoles via Condensation of Amidines and α-Haloketones[13]
This protocol describes a scalable, one-pot synthesis that avoids the use of chlorinated solvents and often provides high purity products without the need for column chromatography.
Materials:
-
Amidine hydrochloride (1.0 eq)
-
Potassium bicarbonate (4.0 eq)
-
α-Haloketone (e.g., chloroacetone) (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
A mixture of the amidine hydrochloride and potassium bicarbonate is prepared in a mixture of THF and water (e.g., 4:1 v/v).
-
The mixture is heated to a vigorous reflux.
-
A solution of the α-haloketone in THF is added dropwise to the refluxing mixture over a period of 30 minutes.
-
The reaction is maintained at reflux for an additional 2 hours, or until completion as monitored by a suitable technique (e.g., HPLC or TLC).
-
Upon completion, the THF is removed by distillation.
-
The resulting solid product is collected by filtration and washed with water.
-
The crude product can be further purified by recrystallization or repulping in a suitable solvent system (e.g., isopropyl ether/hexanes).
Protocol 2: Catalyst-Free [3+2] Cyclization of Vinyl Azides with Amidines[4]
This method provides a facile and efficient route to 2,4-disubstituted imidazoles under mild, catalyst-free conditions with good to excellent yields and tolerance for a broad range of functional groups.
Materials:
-
Vinyl azide (1.0 eq)
-
Amidine (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the vinyl azide in DMSO, the amidine and DBU are added.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours), with the progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 3: Microwave-Assisted Synthesis of 2,4-Disubstituted Imidazoles[12]
This protocol utilizes microwave irradiation to accelerate the reaction, leading to a rapid and efficient synthesis of 2,4-disubstituted imidazoles from amidoximes and activated alkynes.
Materials:
-
Amidoxime (1.0 eq)
-
Activated alkyne (e.g., methyl propiolate) (1.1 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalytic amount)
-
Acetonitrile
Procedure:
-
A mixture of the amidoxime, activated alkyne, and a catalytic amount of DABCO in acetonitrile is placed in a microwave-safe reaction vessel.
-
The reaction vessel is sealed and subjected to microwave irradiation in two stages:
-
Stage 1: Irradiate at a specific temperature (e.g., 80 °C) for a short duration (e.g., 10 minutes).
-
Stage 2: Increase the temperature (e.g., 150 °C) and irradiate for a longer duration (e.g., 30 minutes).
-
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted imidazole.
Mandatory Visualizations
Signaling Pathway
Caption: TGF-β signaling pathway and the inhibitory action of 2,4-disubstituted imidazoles on ALK5.
Experimental Workflows
Caption: Workflow for the one-pot synthesis of 2,4-disubstituted imidazoles.
Caption: Workflow for the catalyst-free synthesis of 2,4-disubstituted imidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. ijsred.com [ijsred.com]
- 7. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-4-methyl-1H-imidazole
Disclaimer: The direct synthesis of 2-Iodo-4-methyl-1H-imidazole is not extensively documented in publicly available literature. The following troubleshooting guide and protocols are based on established principles of imidazole chemistry and extrapolated from the synthesis of structurally related compounds. Researchers should treat these as starting points for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main challenge is achieving regioselectivity. The imidazole ring has multiple positions susceptible to electrophilic iodination (C2, C5, and the nitrogen atoms). For 4-methyl-1H-imidazole, the C5 position is generally the most reactive towards electrophilic substitution, which can lead to the formation of 5-Iodo-4-methyl-1H-imidazole as the major byproduct. Direct iodination often results in a mixture of isomers that are difficult to separate.
Q2: Which iodinating agents are suitable for this synthesis?
Common iodinating agents for imidazoles include:
-
Molecular Iodine (I₂): Often used with a base (like NaOH or KOH), but it can be unselective and lead to over-iodination.
-
N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent. Its selectivity can sometimes be tuned with acidic catalysts like trifluoroacetic acid (TFA).
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful and convenient solid iodinating agent, though it can be more expensive.
For selective C2-iodination, a common strategy involves lithiation at the C2 position followed by quenching with an iodine source.
Q3: How can I favor iodination at the C2 position over the C5 position?
Direct electrophilic iodination is unlikely to be selective for the C2 position. A more reliable strategy involves a multi-step approach:
-
N-Protection: Protecting the imidazole nitrogen with a suitable group (e.g., Trityl, SEM, or tosyl) can alter the electronic properties of the ring.
-
Directed Lithiation: The protected imidazole can then be treated with a strong base (like n-BuLi or LDA) at low temperatures. This selectively removes the proton at the C2 position, which is the most acidic.
-
Iodination: The resulting 2-lithio-imidazole intermediate is then quenched with an iodine source (e.g., I₂ or 1,2-diiodoethane) to install the iodine at the C2 position.
-
Deprotection: Removal of the N-protecting group yields the desired this compound.
Q4: What are the expected byproducts in this synthesis?
Besides the starting material, potential byproducts include:
-
5-Iodo-4-methyl-1H-imidazole: The regioisomeric product from iodination at the more reactive C5 position.
-
2,5-Diiodo-4-methyl-1H-imidazole: The di-iodinated product from over-iodination.
-
N-iodinated intermediates: These are generally unstable but can be formed.
Q5: How can I monitor the reaction progress?
Thin-Layer Chromatography (TLC) is a suitable technique for monitoring the reaction. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. The starting material, product, and byproducts should have different Rf values. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., old n-BuLi).2. Reaction temperature too high during lithiation, leading to decomposition.3. Insufficient iodinating agent.4. Poor quality starting materials. | 1. Titrate the n-BuLi solution before use to determine its exact concentration.2. Maintain strict temperature control (e.g., -78 °C) during the lithiation and iodination steps.3. Use a slight excess (1.1-1.2 equivalents) of the iodinating agent.4. Ensure starting materials are pure and anhydrous, especially for the lithiation route. |
| Formation of 5-Iodo Isomer as Major Product | 1. Using a direct electrophilic iodination method (e.g., I₂/NaOH).2. Lithiation did not go to completion, and the remaining starting material underwent electrophilic iodination at C5. | 1. Switch to a directed lithiation strategy as outlined in FAQ #3.2. Ensure complete deprotonation at C2 by using a sufficient amount of strong base and allowing adequate time for the reaction. |
| Formation of Di-iodinated Byproduct | 1. Use of excess iodinating agent.2. Reaction temperature too high or reaction time too long. | 1. Carefully control the stoichiometry of the iodinating agent (use close to 1.0 equivalent relative to the lithiated intermediate).2. Perform the reaction at low temperature and monitor closely by TLC to avoid prolonged reaction times. |
| Difficulty in Product Purification | 1. Similar polarity of the product and the 5-iodo isomer byproduct.2. Presence of residual protecting groups or deprotection byproducts. | 1. Use column chromatography with a shallow solvent gradient to improve separation. Consider using a different stationary phase if silica gel is ineffective.2. Ensure the deprotection step goes to completion and perform an appropriate workup to remove deprotection reagents and byproducts. Recrystallization may be an effective final purification step. |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound via Directed Lithiation (Multi-step)
This protocol is a proposed route and requires optimization.
Step A: N-Protection of 4-methyl-1H-imidazole (e.g., with Trityl group)
-
Dissolve 4-methyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and stir for 5 minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-trityl-4-methyl-1H-imidazole.
Step B: C2-Iodination
-
Dissolve 1-trityl-4-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated imidazole solution at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-iodo-1-trityl-4-methyl-1H-imidazole.
Step C: N-Deprotection
-
Dissolve the purified 2-iodo-1-trityl-4-methyl-1H-imidazole in a suitable solvent (e.g., a mixture of DCM and a protic acid like trifluoroacetic acid, or by heating in an acidic aqueous solution).
-
Stir the reaction until TLC indicates complete removal of the trityl group.
-
Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes general conditions for imidazole iodination based on related syntheses. Yields are highly dependent on the specific substrate and conditions.
| Iodinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Typical Position of Iodination | Reference Yields (for related imidazoles) |
| I₂ | NaOH/KOH | Water, THF/Water | 0 to RT | C4/C5, often leads to mixtures | Good to Excellent |
| NIS | TFA (catalytic) | Acetonitrile | RT | Generally C4/C5, can be tuned | Good to Excellent |
| DIH | Disulfide/Thiourea | Acetonitrile | RT | Good selectivity | Good to Excellent |
| n-BuLi then I₂ | None | THF | -78 | C2 (via lithiation) | Moderate to Good |
Visualizations
Logical Relationship: Regioselectivity Challenge
Caption: Regioselectivity in the direct iodination of 4-methyl-1H-imidazole.
Experimental Workflow: Proposed Synthesis via Lithiation
Caption: Proposed multi-step workflow for the synthesis of this compound.
Technical Support Center: Purification of 2-Iodo-4-methyl-1H-imidazole
Disclaimer: Detailed experimental data for the purification of 2-Iodo-4-methyl-1H-imidazole is not widely available in the reviewed literature. The following guide is based on established purification techniques for closely related iodo-imidazole derivatives and general principles of organic chemistry. Researchers should adapt these methods based on their specific experimental observations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound and related compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Recovery After Purification | - Incomplete precipitation/crystallization: The product may be too soluble in the chosen solvent system. - Product degradation: Iodo-imidazoles can be sensitive to light, air, and elevated temperatures.[1] - Loss during transfer: Multiple transfer steps can lead to significant material loss, especially with small-scale purifications. | - For recrystallization: Add an anti-solvent to decrease solubility or cool the solution for a longer period in an ice bath. Consider a different solvent system. - For column chromatography: Ensure the chosen eluent is not too polar, which would cause the compound to elute too quickly with impurities. - General: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[1][2] Minimize the number of transfers. |
| Persistent Impurities in the Final Product | - Formation of isomers or di/tri-iodinated byproducts: These can have similar polarities, making separation difficult.[3] - Co-crystallization of impurities: The impurity may have a similar crystal lattice structure to the desired product. - Ineffective chromatography: The chosen stationary or mobile phase may not be optimal for separating the impurities. | - Recrystallization: Perform a second recrystallization, potentially with a different solvent system.[4] - Column Chromatography: Use a shallower solvent gradient or an alternative stationary phase (e.g., alumina instead of silica gel). Thin Layer Chromatography (TLC) should be used to optimize the solvent system beforehand.[5] - Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the imidazole starting material during synthesis to minimize over-iodination.[3] |
| "Oiling Out" During Recrystallization | - Low melting point of the compound or impurities: The solid may be melting in the hot solvent rather than dissolving.[6] - Inappropriate solvent choice: The solvent may be too good a solvent for the impurities. - Cooling the solution too quickly: Rapid cooling can prevent the formation of a crystal lattice.[6] | - Increase the solvent volume: Add more hot solvent to ensure the compound fully dissolves.[6] - Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath.[6] - Change the solvent system: Experiment with different solvents or solvent ratios.[6] |
| No Crystal Formation Upon Cooling | - Supersaturated solution: The solution may be stable in a supersaturated state. - Insufficient concentration: The product concentration may be too low for crystallization to occur. | - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[6] Add a seed crystal of the pure compound.[6] - Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the product.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of iodo-imidazoles?
A1: Common impurities include unreacted starting materials (e.g., 4-methyl-1H-imidazole), and over-iodinated species such as di- and tri-iodinated imidazoles.[3][6]
Q2: What are the recommended storage conditions for this compound?
A2: Based on data for similar compounds, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon).[1][2] It is reported to be air and light-sensitive.[1] For long-term storage, refrigeration or freezing is recommended.[1]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for determining the purity of iodo-imidazoles.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Q4: What are the best solvent systems for the recrystallization of iodo-imidazoles?
A4: Mixed solvent systems are often effective. For example, isopropanol/n-hexane and ethanol/water have been used for related compounds.[3][4][6] Ethyl acetate has also been reported as a suitable recrystallization solvent.[8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]
Q5: How can I effectively remove colored impurities?
A5: If your product solution is colored, you can add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[6]
Quantitative Data Summary
The following table summarizes quantitative data from purification protocols of a related compound, 4-iodo-1H-imidazole, which may serve as a starting point for optimizing the purification of this compound.
| Purification Method | Compound | Solvent System | Yield | Reference |
| Recrystallization | 4-iodo-1H-imidazole | Ethyl Acetate | 74.7% (overall) | [8] |
| Recrystallization | 4-iodo-1H-imidazole | Water / Ethanol | Not Specified | [3] |
| Recrystallization | 4-iodo-1H-imidazole | Isopropanol / n-hexane | 70.2% (overall) | [4] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and should be optimized for this compound.
-
Solvent Selection: Choose a suitable solvent or solvent system. A good starting point for iodo-imidazoles could be a mixture of an alcohol (like ethanol or isopropanol) and water, or an ester (like ethyl acetate) with an alkane (like n-hexane).[3][4][6][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used). This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This is a general procedure for purifying compounds using silica gel column chromatography.[5]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). The eluent system should be determined beforehand by TLC analysis to achieve good separation (typically aiming for an Rf value of 0.2-0.4 for the desired compound).
-
Packing the Column: Pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packing. Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel.
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow of the eluent through the column. If a gradient elution is required, gradually increase the polarity of the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 2-Iodo-4-methyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 2-iodo-4-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions for functionalizing this compound?
The most common palladium-catalyzed reactions for this substrate are Suzuki-Miyaura, Sonogashira, and Heck couplings. These methods are widely used to form carbon-carbon bonds, which is a crucial step in the synthesis of many pharmaceutical compounds and complex molecules.[1][2][3]
Q2: Why is my Suzuki-Miyaura reaction with this compound showing low yield?
Low yields in Suzuki-Miyaura couplings with heteroaromatic halides like this compound can be attributed to several factors. A primary concern is the potential for the nitrogen atoms in the imidazole ring to coordinate with the palladium catalyst, thereby deactivating it.[4] Another common issue is the protodeboronation of the boronic acid coupling partner, a side reaction that cleaves the carbon-boron bond.[5][6] Additionally, ensuring the high purity of all reagents and the rigorous exclusion of oxygen are critical for success.[5][7]
Q3: Can I use this compound in a Sonogashira coupling, and what are the key considerations?
Yes, this compound is a suitable substrate for Sonogashira coupling to form a carbon-carbon bond between the imidazole and a terminal alkyne.[1] A key consideration is the use of a copper(I) co-catalyst, which is typical for this reaction.[8][9] However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[8][10] In such cases, a copper-free Sonogashira protocol might be a better alternative. The choice of base and solvent is also crucial for an efficient reaction.[9]
Q4: What type of ligands are recommended for palladium-catalyzed couplings with this compound?
For challenging substrates like heteroaryl halides, bulky and electron-rich phosphine ligands are often recommended.[11][12] These ligands can enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.[12] Examples of such ligands include S-Phos, X-Phos, and dialkylbiaryl phosphines.[11][12] The choice of ligand may require screening to find the optimal conditions for your specific reaction.[13][14]
Q5: How critical is the choice of base in these reactions?
The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for neutralizing the hydrogen halide produced in Sonogashira and Heck reactions.[5][9][13] The strength and solubility of the base are important factors.[5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][15] For substrates with base-sensitive functional groups, a weaker base might be necessary, though this could potentially slow down the reaction rate.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Catalyst Deactivation:
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5][7]
-
Ligand Degradation: Phosphine ligands can be oxidized. Use high-purity, fresh ligands.
-
Substrate Inhibition: The imidazole nitrogen can coordinate to the palladium center. The use of bulky ligands can sometimes mitigate this issue.[4]
-
-
Inefficient Pre-catalyst Reduction:
-
Poor Substrate Quality:
-
Impurities in this compound or the coupling partner can poison the catalyst.[5] Ensure starting materials are pure.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Gradually increase the temperature, but be aware that excessively high temperatures can lead to catalyst decomposition.[17]
-
Solvent: The choice of solvent is critical for solubility of all components and for the reaction rate. Common solvents include toluene, dioxane, THF, and DMF.[13][15] Sometimes, aqueous solvent mixtures can be beneficial, especially for heteroaryl substrates.[4][18]
-
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
-
Homocoupling of the Boronic Acid (Suzuki-Miyaura):
-
Protodeboronation of the Boronic Acid (Suzuki-Miyaura):
-
Dehalogenation of this compound:
-
Homocoupling of the Alkyne (Sonogashira):
Data Presentation
Table 1: General Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | 0.5 - 5 mol% loading is common.[20] |
| Ligand | PPh₃, S-Phos, X-Phos, dppf | Bulky, electron-rich ligands are often preferred.[12][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | 2-3 equivalents are typically used.[13][15] |
| Solvent | Toluene, Dioxane, THF, DME, DMF/Water | Aqueous mixtures can be beneficial for heteroaryl substrates.[4] |
| Temperature | Room Temperature to 120 °C | Optimization is often required.[17] |
Table 2: Key Parameters for Sonogashira Coupling
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% loading. |
| Copper Co-catalyst | CuI | 1-10 mol% loading. Can be omitted in copper-free protocols.[10] |
| Base | Triethylamine (NEt₃), Diethylamine (Et₂NH) | Often used as the solvent or co-solvent.[9] |
| Solvent | THF, DMF, Acetonitrile | Must be thoroughly degassed. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient.[9][21] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the ligand if required.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., a mixture of DME and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., degassed THF or DMF).
-
Add the base (e.g., triethylamine, 3.0 mmol).
-
To this mixture, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and the copper(I) iodide (CuI, 0.04 mmol) under a stream of inert gas.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gold-chemistry.org [gold-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Iodo-4-methyl-1H-imidazole in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-iodo-4-methyl-1H-imidazole in coupling reactions. The information provided is based on established principles of organic chemistry and data from related iodo-heterocyclic compounds, as specific quantitative data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed coupling reactions?
A1: The primary side reactions encountered are:
-
Protodeiodination (Hydrodeiodination): This is the premature replacement of the iodine atom with a hydrogen atom from the solvent, base, or other reagents, leading to the formation of 4-methyl-1H-imidazole. This is a common issue with electron-rich heteroaryl halides.
-
Homocoupling: This involves the coupling of two molecules of the same starting material. In Suzuki reactions, this leads to the formation of a bi-imidazole species. In Sonogashira reactions, it results in the dimerization of the terminal alkyne (Glaser coupling).[1]
-
Catalyst Inhibition/Deactivation: The unprotected N-H group of the imidazole ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the desired reaction.[2]
Q2: Is N-protection of the imidazole ring necessary for successful coupling reactions?
A2: While some coupling reactions with unprotected iodo-imidazoles have been reported, N-protection is generally recommended, particularly for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[3] The choice of the protecting group (e.g., Trityl, Tosyl, SEM) can significantly influence the reaction outcome and should be selected based on its stability to the reaction conditions and ease of removal.[4][5]
Q3: How can I minimize homocoupling of my boronic acid/ester in a Suzuki-Miyaura coupling?
A3: Homocoupling in Suzuki-Miyaura reactions is often promoted by the presence of oxygen. To minimize this side reaction:
-
Ensure a strictly inert atmosphere: Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
-
Use high-purity reagents: Impurities can sometimes promote side reactions.
-
Control stoichiometry: Using a slight excess of the boronic acid or ester can sometimes favor the cross-coupling pathway.
Q4: My Sonogashira coupling is producing a significant amount of alkyne dimer (Glaser coupling byproduct). What can I do to reduce it?
A4: Glaser coupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. To mitigate this:
-
Maintain a strictly anaerobic environment: Rigorous degassing of solvents and the reaction setup is crucial.
-
Reduce the amount of copper(I) catalyst: Lowering the concentration of the copper co-catalyst can disfavor the homocoupling pathway.
-
Consider "copper-free" Sonogashira conditions: Numerous protocols have been developed that proceed without a copper co-catalyst, which can eliminate the Glaser coupling side reaction.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored correctly under an inert atmosphere. Consider using a more active pre-catalyst. |
| Catalyst Inhibition | If using unprotected this compound, the N-H group may be inhibiting the catalyst. Consider protecting the imidazole nitrogen with a suitable protecting group (e.g., Trityl, Tosyl).[4] |
| Inappropriate Ligand | For electron-rich iodo-imidazoles, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) can be more effective in promoting the desired coupling.[3] |
| Insufficient Base Strength or Solubility | The choice of base is critical. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than Na₂CO₃ or K₂CO₃. Ensure the base is soluble in the reaction medium. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For less reactive coupling partners, heating is often necessary. |
| Poor Quality of Reagents/Solvents | Use high-purity, anhydrous, and degassed solvents. Ensure the coupling partner (e.g., boronic acid, alkyne) has not degraded. |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| 4-methyl-1H-imidazole (Protodeiodination) | Presence of proton sources (water, acidic impurities). Inefficient catalytic cycle. | Use anhydrous solvents and reagents. Optimize the catalyst and ligand system to ensure the rate of cross-coupling is significantly faster than the rate of protodeiodination. |
| Dimer of Coupling Partner (Homocoupling) | Suzuki: Presence of oxygen. Sonogashira: Presence of oxygen and copper(I) catalyst. | Both: Ensure a strictly inert atmosphere through rigorous degassing. Sonogashira: Reduce the amount of Cu(I) catalyst or use a copper-free protocol.[1][6] |
| Unidentified Byproducts | Catalyst decomposition. Reaction temperature is too high. | Ensure a strictly inert atmosphere to prevent catalyst degradation. Lower the reaction temperature. Carefully re-verify the stoichiometry of all reagents. |
Quantitative Data Summary
While specific quantitative data for side reactions of this compound is scarce, the following table provides representative yields for the desired products in coupling reactions of the closely related N-protected 4-iodo-1H-imidazole. High yields of the desired product indirectly suggest that side reactions are minimized under these conditions.
| Coupling Reaction | N-Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) of Desired Product |
| Suzuki-Miyaura | Trityl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 100 | ~85 |
| Heck | Trityl | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | ~85 |
| Heck | SEM | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | ~72 |
| Sonogashira | Tosyl | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | High (not specified) |
Data is adapted from protocols for 4-iodo-1H-imidazole and should be considered as a starting point for optimization.[4][5][7]
Experimental Protocols
General Protocol for N-Protection of this compound (Trityl Group)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride (TrCl) (1.1 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-trityl-2-iodo-4-methyl-1H-imidazole.[4]
General Protocol for Suzuki-Miyaura Coupling of N-Protected this compound
-
To a reaction vessel, add N-protected this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.[4]
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Troubleshooting decision tree for coupling reactions.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling with Haloimidazoles
Welcome to the technical support center for Sonogashira coupling reactions involving haloimidazole substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
General Issues & Initial Checks
Q1: What are the essential components of a Sonogashira coupling reaction?
A1: A typical Sonogashira reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] The key components are:
-
Substrates : A haloimidazole (typically iodo- or bromo-substituted) and a terminal alkyne.[3]
-
Palladium Catalyst : A source of palladium(0), such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, which drives the catalytic cycle.[4][5]
-
Copper(I) Co-catalyst : Usually copper(I) iodide (CuI), which reacts with the terminal alkyne to form a more reactive copper acetylide intermediate.[1][4][5]
-
Base : An amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct and facilitate the deprotonation of the alkyne.[5][6]
-
Solvent : The reaction is typically performed in an anhydrous, deoxygenated solvent such as THF, DMF, or an amine that can also serve as the base.[5][7]
Q2: My Sonogashira reaction with a haloimidazole is not working or giving a very low yield. What are the first things I should check?
A2: When a reaction fails, a systematic check of the fundamentals is crucial.
-
Inert Atmosphere : The reaction is highly sensitive to oxygen, which can cause the unwanted homocoupling of the alkyne (Glaser coupling) and decomposition of the catalyst.[6] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[6]
-
Reagent Quality : The activity of the palladium catalyst is paramount. Use a fresh or properly stored catalyst.[6] Similarly, the copper(I) iodide co-catalyst can degrade over time; use a fresh supply.[6] Ensure starting materials are pure and solvents are anhydrous.
-
Catalyst Decomposition : If you observe a black precipitate ("palladium black"), your palladium catalyst has decomposed. This can be caused by impurities, inappropriate temperatures, or certain solvents like THF.[6][8]
-
Temperature : While many Sonogashira reactions can proceed at room temperature, less reactive halides (like bromoimidazoles) or sterically hindered substrates may require heating.[7][9]
Troubleshooting Specific Problems
Q3: I see a lot of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
A3: Glaser-type dimerization is a common side reaction, especially in the presence of oxygen and the copper co-catalyst.[4][6] To minimize it:
-
Ensure Rigorous Inert Conditions : Thoroughly degas your solvent and maintain a strict inert atmosphere (Ar or N₂) throughout the setup and reaction time.[6]
-
Consider Copper-Free Conditions : Copper-free Sonogashira protocols have been developed specifically to avoid this side reaction.[4][6] These reactions may require different ligands (e.g., bulky, electron-rich phosphines or N-Heterocyclic Carbenes) or conditions to be efficient.[10][11]
Q4: My reaction mixture turns black. What is happening and what should I do?
A4: The formation of a black precipitate is indicative of palladium(0) aggregation, known as "palladium black," which signifies catalyst decomposition and loss of activity.[6]
-
Causes : This can be triggered by high temperatures, impurities in the reagents or solvent, or an inappropriate choice of solvent.[6] Some anecdotal evidence suggests THF may promote its formation in certain cases.[8]
-
Solutions :
-
Use fresh, high-purity reagents and anhydrous solvents.
-
Ensure your ligands are stable under the reaction conditions. Bulky, electron-donating ligands can help stabilize the palladium center.[12]
-
If heating, increase the temperature gradually and avoid excessively high temperatures.
-
Q5: Which haloimidazole substrate is best to use: iodo-, bromo-, or chloro-?
A5: The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling.[6] The general order of reactivity is: I > Br > OTf > Cl [6][7][13]
-
Iodoimidazoles : These are the most reactive substrates and are highly recommended for Sonogashira couplings. Reactions often proceed under milder conditions, sometimes even at room temperature.[6]
-
Bromoimidazoles : These are less reactive than iodoimidazoles and typically require higher temperatures, longer reaction times, or more active catalytic systems to achieve good yields.[9] Oxidative addition is often the rate-limiting step.[9]
-
Chloroimidazoles : These are generally unreactive under standard Sonogashira conditions and require specialized, highly active catalysts and harsh conditions. Their use is not recommended unless necessary.[7]
Q6: Do I need to protect the N-H group on the imidazole ring?
A6: The acidic N-H proton of the imidazole ring can potentially interfere with the reaction by reacting with the base or catalyst. In some cases, N-protection is necessary to achieve good yields. For example, one study noted that the coupling of 3-iodo-1H-indazole failed without protection of the N-1 position, whereas the protected substrate gave a 99% yield.[14] It is advisable to consider protecting the imidazole nitrogen, for instance, as a Boc or SEM group, to prevent side reactions and improve solubility and yield.
Optimization of Reaction Conditions
Q7: How do I select the optimal Palladium catalyst and ligand?
A7: The choice of catalyst and ligand is critical, especially for less reactive bromoimidazoles. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, more specialized ligands can improve results.[10]
-
Electron-rich and Bulky Ligands : Ligands that are both electron-rich and sterically bulky can increase the rate of the oxidative addition step and promote the overall reaction efficiency.[10][12]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong σ-donors and can be highly effective replacements for phosphine ligands, often providing greater stability and activity to the palladium catalyst.[10] They have been used successfully in Sonogashira couplings of aryl bromides.[10]
| Catalyst / Ligand System | Substrate Suitability | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Iodoimidazoles, Activated Bromoimidazoles | 1 - 5 | A common starting point, but may be insufficient for challenging substrates.[10] |
| PdCl₂(PPh₃)₂ / CuI | Iodo- and Bromoimidazoles | Pd: 1 - 5, CuI: 1 - 5 | Standard, widely used conditions. Requires reduction of Pd(II) to Pd(0) in situ.[7] |
| Pd₂(dba)₃ with Bulky Phosphine Ligand (e.g., XPhos) | Bromoimidazoles | Pd: 1 - 2, Ligand: 2 - 4 | Bulky ligands accelerate oxidative addition and reductive elimination.[15] |
| Pd-NHC Complexes (e.g., PEPPSI) | Bromo- and Chloroimidazoles | 0.01 - 2 | Highly active and stable catalysts, effective for less reactive halides.[16] |
Q8: What is the role of the base and how do I choose the right one?
A8: The base plays a crucial role in deprotonating the terminal alkyne to form the nucleophilic acetylide species and neutralizing the HX byproduct.[1][17]
-
Amine Bases : Triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), and diisopropylethylamine (DIPEA) are most common.[6] They can often serve as both the base and the solvent or co-solvent.[7]
-
Inorganic Bases : Stronger, non-coordinating inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, particularly in copper-free systems or with sensitive substrates.[17][18]
| Base | Category | Typical Conditions | Advantages/Disadvantages |
| Triethylamine (Et₃N) | Organic Amine | Often used as solvent or co-solvent with THF/DMF.[1] | Adv: Standard, effective, acts as solvent. Disadv: Can sometimes lead to side reactions. |
| Diisopropylamine (i-Pr₂NH) | Organic Amine | Used as solvent or co-solvent, often at elevated temps.[7] | Adv: Good for less reactive substrates. Disadv: Higher boiling point. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | Used with aprotic polar solvents like DMF or NMP. | Adv: Strong base, good for copper-free systems. Disadv: Can be hygroscopic. |
| Potassium t-butoxide (t-BuOK) | Inorganic | Used in copper-free systems, often with crown ethers.[11] | Adv: Very strong base, drives difficult couplings. Disadv: Highly sensitive to moisture. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Iodoimidazole
This protocol is a representative starting point for the coupling of an iodoimidazole with a terminal alkyne.
-
Reaction Setup : To an oven-dried Schlenk flask, add the iodoimidazole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF (or DMF) to dissolve the solids. Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) followed by the terminal alkyne (1.1 eq) via syringe.[7]
-
Reaction : Stir the mixture at room temperature for 3-12 hours, monitoring the reaction progress by TLC or LC-MS. If no reaction occurs, the temperature can be gently increased to 40-60 °C.
-
Workup : Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[7] Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
Properly deoxygenated solvent is critical for reaction success.
-
Freeze : Place the solvent in a Schlenk flask with a stir bar and freeze it completely using a liquid nitrogen bath.
-
Pump : With the solvent frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes to remove gases from the headspace.
-
Thaw : Close the flask to the vacuum line and thaw the solvent completely in a warm water bath. You may see gas bubbles evolve from the solvent as it thaws.
-
Repeat : Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly deoxygenated. After the final cycle, backfill the flask with argon or nitrogen.
Visual Guides
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing De-iodination Byproducts in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of de-iodination byproducts, a common challenge that can reduce yields and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination in the context of a Suzuki reaction, and how do I identify it?
A1: De-iodination, also known as proto- or hydrodeiodination, is a significant side reaction where the iodine atom on your aryl or heteroaryl iodide starting material is replaced by a hydrogen atom.[1] This leads to an undesired, reduced arene byproduct, consuming your starting material and lowering the yield of the intended cross-coupled product.[2]
Identification Methods:
-
Thin-Layer Chromatography (TLC): The de-iodinated byproduct will typically appear as a new, less polar spot compared to the aryl iodide starting material.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the de-iodinated compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will reveal characteristic signals of the arene, most notably the appearance of a new aromatic proton signal where the carbon-iodine bond was.[2]
Q2: What are the primary causes of de-iodination?
A2: De-iodination is a competing reaction pathway. Its prevalence is influenced by several factors that can make it kinetically favorable over the desired Suzuki coupling. Key causes include:
-
Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center is slow, the lifetime of the Ar-Pd(II)-I intermediate is extended, increasing the opportunity for de-iodination to occur.[3]
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of de-iodination, sometimes more than the desired coupling reaction.[1]
-
Choice of Base: Strong bases, especially alkoxides, can promote de-iodination pathways. The base can also influence the formation of palladium-hydride species, which are key intermediates in de-iodination.[3]
-
Solvent: Protic solvents (e.g., alcohols) can act as a hydride or proton source, facilitating the de-iodination process.[3][4]
-
Catalyst System: The electronic and steric properties of the phosphine ligand are critical. Suboptimal ligands may not sufficiently accelerate the desired catalytic cycle, allowing the side reaction to dominate.[1][2]
Q3: My reaction is showing significant de-iodination. What is the first thing I should try to fix it?
A3: The most impactful initial changes involve optimizing the catalyst system and the base.
-
Change the Ligand: Switch from simple phosphine ligands (like PPh₃) to a modern, sterically bulky, and electron-rich biarylphosphine ligand.[5][6] Ligands like SPhos , XPhos , or RuPhos are known to accelerate the rates of oxidative addition and, more importantly, reductive elimination, which can outcompete the de-iodination pathway.[1][2][5]
-
Change the Base: If you are using a strong base like NaOH, KOH, or an alkoxide, switch to a weaker inorganic base.[3] Potassium phosphate (K₃PO₄) , potassium carbonate (K₂CO₃) , or caesium carbonate (Cs₂CO₃) are often excellent choices for minimizing this side reaction.[1][3]
Q4: How does reaction temperature affect de-iodination, and what is the optimal range?
A4: Higher temperatures generally increase the rate of all reactions, but they can disproportionately favor the de-iodination pathway.[1] If you are observing this byproduct, a crucial troubleshooting step is to lower the reaction temperature.
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable rate of conversion of your starting material.[1] It is often better to run the reaction for a longer time at a lower temperature (e.g., 50-80 °C) than for a shorter time at a high temperature (e.g., >100 °C).[7] Monitor the reaction closely by TLC or LC-MS to find the optimal balance.[3]
Q5: Can additives help suppress de-iodination?
A5: Yes, certain additives can be beneficial. While not a universal solution, the addition of small amounts of specific agents can sometimes alter the reaction pathway favorably. For instance, in some palladium-catalyzed reactions, mild reducing agents have been used to suppress undesired homocoupling, a related side reaction, by maintaining the catalyst in the active Pd(0) state.[8] The use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to improve product yields and selectivity in other cross-coupling reactions, although their role is complex and not always fully understood.[9]
Visualizing the Problem: Competing Reaction Pathways
The core issue is the competition between the productive Suzuki coupling cycle and the parasitic de-iodination pathway. The diagram below illustrates this relationship.
Caption: Competing Suzuki coupling and de-iodination pathways.
Troubleshooting Guide & Data Summary
Use this workflow and the accompanying data tables to systematically troubleshoot and optimize your reaction conditions.
Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow for de-iodination.
Data Summary Tables
The following data are representative and compiled from typical outcomes in Suzuki-Miyaura coupling reactions. Actual results will vary depending on the specific substrates.
Table 1: Effect of Phosphine Ligand on Product Ratio
| Ligand | Type | Typical Desired Product (%) | Typical De-iodinated Byproduct (%) | Key Characteristic |
|---|---|---|---|---|
| PPh₃ | Monodentate Arylphosphine | 40-70% | 30-60% | Prone to side reactions |
| dppf | Bidentate Ferrocenyl | 75-90% | 10-25% | Better stability |
| SPhos | Bulky Biarylphosphine | >95% | <5% | Accelerates reductive elimination[3] |
| XPhos | Bulky Biarylphosphine | >95% | <5% | Highly active for challenging substrates[2] |
Table 2: Effect of Base on Product Ratio
| Base | Strength | Typical Desired Product (%) | Typical De-iodinated Byproduct (%) | Notes |
|---|---|---|---|---|
| NaOH | Strong | 50-75% | 25-50% | Can promote de-iodination |
| K₂CO₃ | Moderate | 85-95% | 5-15% | Good general-purpose base[3] |
| K₃PO₄ | Moderate | >95% | <5% | Often optimal for suppressing side reactions[1][3] |
| Cs₂CO₃ | Moderate | 90-98% | 2-10% | Highly effective, but more expensive[3] |
Table 3: Effect of Solvent on Product Ratio
| Solvent | Type | Typical Desired Product (%) | Typical De-iodinated Byproduct (%) | Notes |
|---|---|---|---|---|
| Methanol | Protic | 40-60% | 40-60% | Can act as a hydride source |
| i-PrOH | Protic | 50-70% | 30-50% | Potential hydride source[4] |
| Toluene | Aprotic | >95% | <5% | Excellent choice for minimizing de-iodination[3] |
| Dioxane | Aprotic Ether | >95% | <5% | Widely used, often with a small amount of water[3] |
Recommended Experimental Protocols
Protocol 1: General Procedure for Minimizing De-iodination
This protocol provides a robust starting point for coupling an aryl iodide with an arylboronic acid, incorporating best practices to suppress de-iodination.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid, and K₃PO₄.[3]
-
Add the Pd(OAc)₂ and SPhos ligand.[1]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.[3]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Stop the reaction as soon as the starting material is consumed to avoid byproduct formation from prolonged heating.[2]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protocol for Electron-Rich or Challenging Heterocyclic Iodides
This protocol is adapted for substrates that are particularly prone to de-iodination, such as electron-rich systems or certain N-heterocycles.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
Caesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL), anhydrous
Procedure:
-
Inside a glovebox, add the aryl iodide, arylboronic acid, Cs₂CO₃, and XPhos Pd G3 precatalyst to a vial.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated block at 60 °C and stir vigorously. A lower temperature is initially trialed for these sensitive substrates.
-
Monitor the reaction progress carefully. If the reaction is sluggish after 4 hours, the temperature can be incrementally increased to 80 °C.
-
Workup and purification are performed as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. | Semantic Scholar [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. figshare.utas.edu.au [figshare.utas.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with Iodo-imidazoles
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and regeneration in catalytic reactions involving iodo-imidazoles. Below you will find troubleshooting guides and frequently asked questions to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with an iodo-imidazole substrate is sluggish or failing. What are the likely causes of catalyst deactivation?
A1: Deactivation of palladium catalysts in reactions involving iodo-imidazoles is a common issue and can stem from several factors:
-
Catalyst Poisoning by Imidazole Nitrogen: The lone pair of electrons on the nitrogen atom of the imidazole ring can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species. This is a prevalent issue with nitrogen-containing heterocycles.
-
Inhibition by Iodide: While aryl iodides are highly reactive, the resulting iodide ligand on the palladium intermediate can be a strong binder. High concentrations of iodide may lead to the formation of stable and less reactive palladium-iodide complexes, effectively removing the catalyst from the active cycle.
-
Oxidative Degradation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate inert atmosphere techniques can lead to the oxidation of the catalyst to inactive Pd(II) species and promote side reactions.[1]
-
Thermal Stress: High reaction temperatures, while often necessary, can lead to catalyst decomposition or aggregation, reducing its activity.[1]
-
Inappropriate Ligand or Base Selection: The choice of ligand and base is critical. The ligand must be able to stabilize the palladium center and facilitate the catalytic cycle, while the base can influence both the substrate and the catalyst stability.
Q2: How can I minimize catalyst deactivation when working with iodo-imidazoles?
A2: To mitigate catalyst deactivation, consider the following preventative measures:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) while sterically hindering the coordination of the imidazole nitrogen to the palladium center.[1]
-
N-Protection of Imidazole: If the reaction chemistry allows, protecting the N-H group of the imidazole ring can prevent its coordination to the catalyst, thereby reducing poisoning.
-
Use of Precatalysts: Modern palladium precatalysts are designed for the controlled and rapid generation of the active Pd(0) species, which can minimize the exposure of the active catalyst to potential poisons.
-
Strict Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to prevent oxidative degradation of the catalyst.[1]
-
Optimization of Reaction Conditions: Carefully optimize the reaction temperature and time to avoid thermal decomposition of the catalyst.
Q3: Are there any general recommendations for regenerating a palladium catalyst that has been used in a reaction with an iodo-imidazole?
A3: While specific protocols for iodo-imidazole-poisoned catalysts are not widely documented, general methods for regenerating palladium catalysts can be adapted. These typically involve removing the poisoning species and restoring the active catalytic sites. Common strategies include:
-
Washing/Solvent Extraction: Washing the catalyst with appropriate solvents may help remove adsorbed impurities and reaction byproducts.
-
Oxidative Treatment: Controlled oxidation, for instance, by heating in the presence of air, can burn off organic residues. This is often followed by a reduction step to regenerate the active Pd(0) species.
-
Reductive Treatment: Treating the deactivated catalyst with a reducing agent, such as hydrogen gas or a hydride source, can reduce oxidized palladium species back to the active Pd(0) state.
It is crucial to note that the success of regeneration depends on the nature of the deactivation and the type of catalyst (homogeneous vs. heterogeneous).
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Imidazole Nitrogen | 1. Switch to Bulky Ligands: Use sterically hindered, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald-type ligands to discourage imidazole coordination. 2. N-Protection: If feasible, protect the imidazole nitrogen with a suitable protecting group. |
| Iodide Inhibition | 1. Use of Additives: In some cases, additives can mitigate iodide inhibition, although this is highly reaction-dependent. 2. Optimize Catalyst Loading: While counterintuitive, in some instances, a slightly higher catalyst loading might be necessary to overcome a certain threshold of iodide poisoning. |
| Oxidative Degradation of Catalyst | 1. Improve Inert Atmosphere: Ensure rigorous degassing of solvents and the reaction vessel. Use a glovebox for catalyst handling. 2. Use of Antioxidants: In specific cases, the addition of a small amount of an antioxidant might be beneficial, but this needs careful evaluation. |
| Suboptimal Reaction Conditions | 1. Temperature Screening: Systematically screen a range of temperatures. High temperatures can cause degradation, while low temperatures may result in slow kinetics. 2. Base and Solvent Screening: Test a variety of bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., dioxane, THF, DMF, toluene) to find the optimal combination for your specific substrates. |
Issue 2: Catalyst Blackening and Precipitation (Palladium Black Formation)
| Possible Cause | Troubleshooting Steps |
| Catalyst Agglomeration/Decomposition | 1. Ligand Choice: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to agglomeration. Consider using ligands known to form more stable catalytic complexes. 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. 3. Reduce Catalyst Concentration: High local concentrations of the catalyst can promote aggregation. |
| Reductive Elimination is Rate-Limiting | 1. Use of Appropriate Ligands: Bulky phosphine ligands can facilitate the reductive elimination step. 2. Additive Effects: Certain additives may promote reductive elimination. |
Data Summary
Table 1: Comparison of Ligands for Mitigating Catalyst Deactivation in Cross-Coupling Reactions with N-Heterocycles
| Ligand Type | Key Features | Effectiveness in Mitigating Deactivation |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Sterically demanding and strong electron donors. | High: Promotes fast catalytic turnover, outcompeting the binding of the N-heterocycle. Facilitates reductive elimination.[1] |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, forming robust bonds with the metal center. | Moderate to High: Can form very stable palladium complexes, which can be both beneficial for stability but may also lead to lower reactivity if the complex is too stable. |
| Standard Phosphines (e.g., PPh3) | Less sterically bulky and less electron-donating. | Low: Often allows for coordination of the N-heterocycle, leading to significant catalyst poisoning and lower yields. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with an Iodo-imidazole
This protocol provides a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add the iodo-imidazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd), and a base (e.g., K3PO4, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane/water mixture, toluene).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or purge with argon for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Approach for Catalyst Regeneration (Illustrative)
This is a general guideline and requires careful adaptation based on the specific catalyst and deactivation mode.
-
Catalyst Recovery (for heterogeneous catalysts): Filter the catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst sequentially with water, a suitable organic solvent (e.g., methanol or acetone) to remove organic residues, and then with deionized water.
-
Oxidative Treatment (optional, for removal of organic foulants): Calcine the washed and dried catalyst in a furnace under a controlled flow of air at a temperature sufficient to burn off organic material without sintering the metal particles (e.g., 300-400 °C).
-
Reductive Treatment: Reduce the catalyst in a tube furnace under a flow of hydrogen gas (diluted in an inert gas like nitrogen or argon) at an elevated temperature (e.g., 200-300 °C) to regenerate the active Pd(0) sites.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
Caution: Regeneration procedures, especially those involving heating and hydrogen gas, should be performed with appropriate safety precautions.
Visualizations
Caption: Key pathways for palladium catalyst deactivation in the presence of iodo-imidazoles.
Caption: A general experimental workflow for the regeneration of a deactivated palladium catalyst.
Caption: A decision tree for troubleshooting low yields in iodo-imidazole cross-coupling reactions.
References
improving yield and selectivity in the iodination of 4-methyl-1H-imidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and selectivity in the iodination of 4-methyl-1H-imidazole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the iodination of 4-methyl-1H-imidazole?
The main challenges in the iodination of 4-methyl-1H-imidazole are controlling regioselectivity and preventing over-iodination. The methyl group at the C4 position influences the electron density of the imidazole ring, directing iodination to the C2 and C5 positions. The primary products are typically 5-iodo-4-methyl-1H-imidazole, 2-iodo-4-methyl-1H-imidazole, and 2,5-diiodo-4-methyl-1H-imidazole. Achieving a high yield of a single isomer requires careful control of reaction conditions.
Q2: Which positions on the 4-methyl-1H-imidazole ring are most reactive to iodination?
The C5 position is generally the most reactive towards electrophilic substitution due to the electron-donating nature of the methyl group at C4. The C2 position is also susceptible to iodination, particularly under more forcing conditions or with specific reagents. Therefore, mono-iodination is expected to occur preferentially at the C5 position, followed by the C2 position. Di-iodination typically results in the 2,5-diiodo product.
Q3: What are the common iodinating agents for 4-methyl-1H-imidazole?
Common iodinating agents include:
-
Molecular Iodine (I₂): Often used with a base (e.g., NaOH, NaHCO₃) in a suitable solvent. While cost-effective, it can lead to a mixture of products if not carefully controlled.[1]
-
N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent.[2][3] It can be used in various organic solvents.
-
Iodine Monochloride (ICl): A more reactive iodinating agent that can be used for less reactive substrates.[4][5] However, it is a strong oxidant and requires careful handling.[6]
Q4: How does the choice of solvent and temperature affect the reaction?
Solvent selection is crucial for both reactant solubility and reaction selectivity. Protic solvents like water and ethanol are often used with I₂/base systems, while aprotic solvents like acetonitrile, DMF, or dichloromethane are common for NIS and ICl.[3][7]
Temperature plays a significant role in controlling the reaction rate and selectivity. Lower temperatures (e.g., 0 °C) generally favor the formation of the mono-iodinated product and reduce the formation of di-iodinated byproducts by slowing down the reaction rate.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently activated iodinating agent. 2. Low reaction temperature. 3. Poor quality of reagents. | 1. If using I₂, ensure the presence of a suitable base. If using NIS, consider adding a catalytic amount of an acid like trifluoroacetic acid (TFA).2. While low temperatures are good for selectivity, the reaction may require gentle warming to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature.3. Use fresh, high-purity starting materials and reagents. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-iodination due to excess iodinating agent. 2. Reaction temperature is too high. 3. Strongly basic conditions. | 1. Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 molar ratio of the iodinating agent to 4-methyl-1H-imidazole for mono-iodination.2. Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to improve selectivity.[8]3. Avoid strong bases like NaOH if possible, as they can lead to the highly reactive imidazolate anion, which is less selective. Consider using a milder base like NaHCO₃. |
| Predominant Formation of Di-iodinated Product | 1. Stoichiometry favors di-iodination. 2. Prolonged reaction time. | 1. To obtain the 2,5-diiodo-4-methyl-1H-imidazole, use at least 2 equivalents of the iodinating agent.2. Monitor the reaction closely by TLC and stop it once the desired product is formed to prevent further iodination. |
| Difficulty in Product Isolation and Purification | 1. Co-precipitation of starting material and/or byproducts. 2. Similar polarities of the products. | 1. Utilize differences in solubility for purification. For example, the di-iodinated product is often less soluble than the mono-iodinated products and the starting material. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/hexane) can be effective.[1][10]2. If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the isomers. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system can be employed.[10] |
Experimental Protocols
Protocol 1: Selective Synthesis of 5-iodo-4-methyl-1H-imidazole
This protocol aims to favor the mono-iodination at the C5 position.
Materials:
-
4-methyl-1H-imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 4-methyl-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to yield pure 5-iodo-4-methyl-1H-imidazole.
Protocol 2: Synthesis of 2,5-diiodo-4-methyl-1H-imidazole
This protocol is designed for the di-iodination of 4-methyl-1H-imidazole.
Materials:
-
4-methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Water
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1H-imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
In a separate flask, prepare a solution of iodine (2.1 eq) in water.
-
Slowly add the iodine solution to the stirred imidazole solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
After the reaction is complete, add an aqueous solution of sodium thiosulfate to quench excess iodine.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the collected solid or the organic extract with water.
-
Dry the crude product.
-
Recrystallize the crude product from a solvent mixture such as ethanol/water to obtain pure 2,5-diiodo-4-methyl-1H-imidazole.[11]
Data Presentation
Table 1: Summary of Iodination Conditions and Expected Products
| Iodinating Agent | Stoichiometry (Agent:Substrate) | Temperature | Typical Solvent | Major Product(s) |
| NIS | 1:1 | 0 °C | Acetonitrile | 5-iodo-4-methyl-1H-imidazole |
| I₂ / NaOH | > 2:1 | Room Temp. | Water | 2,5-diiodo-4-methyl-1H-imidazole |
| ICl | 1:1 | 0 °C | Dichloromethane | 5-iodo-4-methyl-1H-imidazole (potentially with some 2-iodo isomer) |
Visualizations
Caption: A general experimental workflow for the iodination of 4-methyl-1H-imidazole.
Caption: A troubleshooting flowchart for addressing issues of low yield and poor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 4. calibrechem.com [calibrechem.com]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,5-Diiodo-4-methyl-1H-imidazole | 149510-85-0 | Benchchem [benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis of 2-Iodo-4-methyl-1H-imidazole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the large-scale synthesis of 2-Iodo-4-methyl-1H-imidazole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter.
Troubleshooting Guide: Exotherm Management
Effectively controlling the heat generated during the iodination of 4-methyl-1H-imidazole is critical for ensuring a safe and successful synthesis. An uncontrolled exotherm can lead to a runaway reaction, resulting in decreased yield, product degradation, and potentially hazardous situations.
| Issue | Potential Cause(s) | Recommended Solutions |
| Rapid Temperature Increase During Reagent Addition | The iodination of the imidazole ring is a highly exothermic process. Rapid addition of the iodinating agent to the reaction mixture can lead to a sudden and significant temperature spike. | - Slow, Controlled Addition: Add the iodinating agent (e.g., iodine or a solution of iodine and sodium/potassium iodide) dropwise or in small portions. - Sub-zero Temperature Control: Maintain the reaction temperature at or below 0°C throughout the addition process using an efficient cooling bath (e.g., ice-salt or a chiller).[1][2][3] - Dilution: Increasing the solvent volume can help to dissipate the heat generated more effectively. |
| Localized Hotspots in the Reactor | Inadequate mixing can lead to localized areas of high reactant concentration, causing hotspots where the reaction rate and temperature are significantly higher than in the bulk of the mixture. | - Efficient Agitation: Use an overhead stirrer with a properly designed impeller to ensure vigorous and uniform mixing of the reaction mass. - Baffled Reactor: For larger scale reactions, the use of a baffled reactor can improve mixing efficiency and prevent vortex formation. |
| Cooling System Inefficiency | The cooling capacity of the reactor may be insufficient to remove the heat generated by the reaction, especially during scale-up. | - Reactor Selection: Choose a reactor with a high surface area-to-volume ratio to facilitate efficient heat transfer. Jacketed reactors are highly recommended. - Coolant Temperature: Use a coolant with a sufficiently low temperature to maintain the desired reaction temperature. - Pre-cooling: Pre-cool the reactor and the initial reaction mixture before starting the addition of the iodinating agent. |
| Delayed Exotherm or "Runaway" Reaction | A delayed onset of the reaction can lead to an accumulation of unreacted reagents. A subsequent, uncontrolled reaction can then occur, leading to a thermal runaway. | - Initiation Monitoring: Ensure the reaction has initiated before adding a large portion of the iodinating agent. A slight, controlled temperature increase after the initial addition can be an indicator of reaction initiation. - Reaction Calorimetry: For large-scale synthesis, performing reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) can provide crucial data on the heat of reaction and the rate of heat evolution, allowing for safer process design. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of a potential thermal runaway reaction during the synthesis of this compound?
A1: Key indicators of a potential thermal runaway include a rapid and accelerating increase in the reaction temperature that is not controlled by the cooling system, a sudden increase in pressure within the reactor, noticeable gas evolution, and a change in the color or viscosity of the reaction mixture.
Q2: How can I prevent the formation of di- and tri-iodinated byproducts?
A2: The formation of over-iodinated species is a common side reaction. To minimize this, it is crucial to maintain a low reaction temperature (ideally at or below 0°C) during the addition of the iodinating agent.[1][2] Using a stoichiometric amount or a slight excess of 4-methyl-1H-imidazole relative to the iodinating agent can also help to favor the formation of the mono-iodinated product.
Q3: What are the recommended cooling methods for this reaction on a large scale?
A3: For large-scale synthesis, a jacketed reactor connected to a recirculating chiller is the most reliable method for maintaining precise temperature control. The use of a cooling bath with a mixture of ice and salt (for temperatures down to -20°C) or dry ice and a suitable solvent (e.g., acetone or isopropanol for lower temperatures) are also effective options.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: In the event of a suspected thermal runaway, the immediate priorities are to stop the addition of any further reagents, maximize cooling to the reactor, and if possible and safe to do so, quench the reaction by adding a pre-cooled, inert solvent or a quenching agent. Always follow your institution's established safety protocols for emergency situations.
Q5: Can reaction calorimetry help in managing the exotherm of this synthesis?
A5: Yes, reaction calorimetry is a powerful tool for process safety and optimization. It can provide quantitative data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This information is invaluable for designing an adequate cooling system and for determining safe operating conditions for the large-scale synthesis.
Experimental Protocol: Synthesis of this compound (Adapted from similar procedures)
This protocol is adapted from established methods for the iodination of imidazoles and should be performed with strict adherence to all safety precautions.
Materials:
-
4-methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium Iodide (NaI) or Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Recirculating chiller or a large cooling bath
-
Addition funnel
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Preparation of the Imidazole Solution:
-
In the jacketed reactor, dissolve sodium hydroxide in deionized water and cool the solution to room temperature.
-
Add 4-methyl-1H-imidazole to the sodium hydroxide solution and stir until it is completely dissolved.
-
Cool the reactor contents to 0°C using the recirculating chiller or an ice-salt bath.
-
-
Preparation of the Iodinating Solution:
-
In a separate vessel, dissolve sodium iodide (or potassium iodide) in deionized water.
-
To this solution, add iodine crystals and stir until they are fully dissolved. The formation of the triiodide ion (I₃⁻) increases the solubility of iodine in water.
-
-
Iodination Reaction:
-
Slowly add the iodinating solution to the cooled imidazole solution in the reactor via an addition funnel over a period of 1-2 hours.
-
Crucially, maintain the internal reaction temperature at or below 0°C throughout the entire addition process.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).
-
-
Work-up and Isolation:
-
Carefully adjust the pH of the reaction mixture to 7-8 with hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Filter the crude product and wash it with cold deionized water.
-
The aqueous filtrate can be extracted with an organic solvent to recover any remaining product.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the iodination of an imidazole ring, which can be used as a starting point for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Molar Ratio | 4-methyl-1H-imidazole : Iodine : NaI | 1 : 1-1.2 : 1.5 |
| Reaction Temperature | 0°C | [1][2][3] |
| Addition Time | 1 - 2 hours | |
| Reaction Time (post-addition) | 2 - 4 hours | |
| Typical Yield (unoptimized) | 60 - 80% |
Visualizations
Caption: A logical workflow for troubleshooting exothermic events.
Caption: A step-by-step experimental workflow for the synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2,4-Disubstituted Imidazoles: Validating Reactions of 2-Iodo-4-methyl-1H-imidazole
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted imidazoles is a critical step in the discovery of novel therapeutics. The imidazole scaffold is a key component in a vast array of biologically active molecules.[1][2] This guide provides a comparative analysis of established cross-coupling reactions using 2-iodo-4-methyl-1H-imidazole as a starting material against alternative synthetic strategies for accessing 2,4-disubstituted imidazoles. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate synthetic route based on factors such as yield, reaction time, and substrate scope.
The functionalization of the imidazole core at specific positions is crucial for modulating pharmacological activity. This compound serves as a versatile precursor for introducing a variety of substituents at the 2-position through well-established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer a modular approach to a diverse range of 2-aryl, 2-vinyl, 2-alkynyl, and 2-amino-4-methyl-1H-imidazoles.
However, a number of alternative synthetic routes have been developed that offer different advantages, such as being catalyst-free, employing more readily available starting materials, or proceeding in a one-pot fashion.[3][4] This guide will present quantitative data and detailed experimental protocols for both approaches to facilitate a comprehensive evaluation.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of various synthetic methods for producing 2,4-disubstituted imidazoles, comparing the reactions of this compound with prominent alternative methodologies.
Table 1: Synthesis of 2-Aryl-4-methyl-1H-imidazoles
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Dioxane/H₂O | 100 | 15 | 66-85 | [5][6] |
| Dehydrogenation of Imidazolines | 2-Aryl-Δ²-imidazoline | DMSO | 120 | 48 | ~71 | [7] | |
| One-pot from Ketone & Aldehyde | Methyl ketone, Aryl aldehyde, NH₄OAc | HBr (cat.), DMSO | DMSO/MeOH | 85 | - | 23-85 | [4] |
| Ultrasound-assisted Synthesis | Phenylglyoxal, Aldehyde, NH₄OAc | None | Methanol | RT | 1 | 57-73 | [8] |
Table 2: Synthesis of 2-Amino-4-methyl-1H-imidazoles
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | This compound, Amine | Pd precatalyst, Ligand, Base (e.g., Cs₂CO₃) | Toluene | 80-110 | 12-24 | Moderate to Excellent | [9][10] |
| From 2-Aminopyrimidines | 2-Aminopyrimidine, α-Bromo ketone, Hydrazine | - | Acetonitrile, then Hydrazine | 100 (MW) | - | Good to Excellent | [11] |
| Cyclization of Formamidines | N-Aryl-N'-[2-amino-1,2-dicyanovinyl]formamidine | DBU | Ethyl acetate or Ethanol | RT | 1-3 | 88-93 | [12] |
| From Imidazolium Salts | Imidazolium salt, N-Chloro amide | - | - | - | - | up to 95 | [13] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically potassium carbonate (2.0 mmol). A mixture of dioxane and water (e.g., 4:1) is added as the solvent. The mixture is degassed and heated at 100 °C for 15 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5][6]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, an oven-dried Schlenk tube is charged with a palladium precatalyst (1-2 mol%), a suitable phosphine ligand (2-4 mol%), this compound (1.0 mmol), and a base such as cesium carbonate (2.0 mmol). The tube is sealed and removed from the glovebox. The desired amine (1.2 mmol) and an anhydrous solvent like toluene are added under an inert atmosphere. The reaction mixture is then heated to 80-110 °C and stirred for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[9][10]
Alternative Synthesis: One-pot from Ketone and Aldehyde
To a solution of a methyl ketone (1.0 equiv) in DMSO is added a catalytic amount of HBr (10 mol%). The mixture is heated to 85 °C. After the oxidation is complete, the resulting glyoxal solution is added to a mixture of an aryl aldehyde (1.0 equiv) and ammonium acetate in methanol. The reaction is stirred until completion. The product is then isolated through extraction and purified by column chromatography.[4]
Alternative Synthesis: From 2-Aminopyrimidines
A solution of a 2-aminopyrimidine and an α-bromo ketone in acetonitrile is subjected to microwave irradiation to form the corresponding 2-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-4-ium salt. This intermediate is then treated with hydrazine hydrate under microwave irradiation at 100 °C to yield the 2-amino-1H-imidazole.[11]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a conceptual signaling pathway involving 2,4-disubstituted imidazoles.
Conclusion
The choice of synthetic strategy for accessing 2,4-disubstituted imidazoles is multifaceted and depends on the specific goals of the research. Palladium-catalyzed cross-coupling reactions of this compound offer a reliable and modular approach for generating a wide diversity of analogues, which is particularly valuable in medicinal chemistry for structure-activity relationship studies. The yields for these reactions are generally good to excellent.
On the other hand, alternative synthetic routes, such as one-pot condensations or catalyst-free cyclizations, can be advantageous in terms of atom economy, reduced cost, and simplified purification procedures.[8] For large-scale synthesis or in situations where avoiding transition metal catalysts is desirable, these methods present compelling alternatives.
Ultimately, the data and protocols presented in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors, accelerating the development of novel imidazole-based compounds with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 8. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of iodinated versus brominated imidazoles in synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science. Its functionalization is key to developing novel compounds with tailored properties. Halogenated imidazoles, particularly iodinated and brominated variants, serve as versatile precursors for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The choice between an iodinated or brominated imidazole substrate can significantly impact reaction efficiency, cost, and the overall synthetic strategy. This guide provides an objective, data-driven comparison of these two classes of halogenated imidazoles to aid in the selection of the optimal building block for your research.
Physicochemical and Spectroscopic Properties
The fundamental differences between iodinated and brominated imidazoles stem from the distinct properties of the halogen substituents. These differences manifest in their molecular weight, melting point, and spectroscopic signatures.
| Property | 4-Iodo-1H-imidazole | 4-Bromo-1H-imidazole |
| Molecular Formula | C₃H₃IN₂ | C₃H₃BrN₂ |
| Molecular Weight | 193.97 g/mol [1] | 146.97 g/mol [1] |
| Appearance | Off-white to light yellow crystalline solid | Off-white to light yellow crystalline solid |
| Melting Point | 137-138 °C | 131-135 °C[1] |
| Solubility | Slightly soluble in methanol | Slightly soluble in water |
| ¹H NMR (DMSO-d₆) δ | ~7.6 ppm (s, 1H), ~7.2 ppm (s, 1H) | ~7.6 ppm (s, 1H), ~7.0 ppm (s, 1H)[1] |
| ¹³C NMR (DMSO-d₆) δ | ~138 ppm, ~124 ppm, ~87 ppm (C-I) | ~137 ppm, ~121 ppm, ~116 ppm (C-Br) |
| Stability & Handling | Generally less stable than bromo-derivatives. Sensitive to light and should be stored under an inert atmosphere at low temperatures. | More stable than iodo-derivatives, allowing for easier handling and storage under standard laboratory conditions. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary driver for choosing between an iodinated and a brominated imidazole is their relative reactivity in cross-coupling reactions. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, leading to a lower activation energy for the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many palladium-catalyzed reactions.[1] This translates to higher reactivity for iodoimidazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The higher reactivity of iodoimidazoles allows for milder reaction conditions, shorter reaction times, and often higher yields compared to their bromo counterparts.[1]
Comparative Reaction Data:
| Feature | Iodinated Imidazole | Brominated Imidazole |
| Typical Yield | 85-95% | 70-85% |
| Reaction Time | 2-6 hours | 8-16 hours |
| Reaction Temperature | 60-80 °C | 80-100 °C |
| Catalyst Loading | 1-3 mol% | 3-5 mol% |
Heck Coupling
The Heck reaction is used to form C-C bonds between an aryl halide and an alkene. Similar to the Suzuki coupling, iodoimidazoles are generally more reactive.
Qualitative Comparison:
| Feature | Iodinated Imidazole | Brominated Imidazole |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder (lower temperature, shorter time) | More forcing (higher temperature, longer time) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br is also observed in this reaction.
Qualitative Comparison:
| Feature | Iodinated Imidazole | Brominated Imidazole |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder (often room temperature) | Requires heating |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The higher reactivity of iodoimidazoles can be advantageous, especially when coupling with less nucleophilic amines.
Qualitative Comparison:
| Feature | Iodinated Imidazole | Brominated Imidazole |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder conditions, broader amine scope | May require more forcing conditions |
Experimental Protocols
Detailed methodologies for the synthesis of haloimidazoles and a comparative Suzuki-Miyaura coupling are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Synthesis of 4-Iodo-1H-imidazole
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Iodide (NaI)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Isopropanol
-
n-Hexane
Procedure:
-
In a flask, dissolve sodium hydroxide in deionized water and cool to room temperature.
-
Add imidazole to the NaOH solution and stir until fully dissolved.
-
In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.
-
Cool the imidazole solution to 0°C in an ice bath.
-
Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 6 hours.
-
After the reaction is complete, adjust the pH of the mixture to 7-9 using dilute HCl. A white solid (crude 4-iodo-1H-imidazole) may precipitate.
-
Filter the solid using a Büchner funnel.
-
Purify the crude solid by recrystallization from a mixture of isopropanol and n-hexane.
Synthesis of 4-Bromo-1H-imidazole
Materials:
-
2,4,5-Tribromoimidazole
-
Sodium sulfite (Na₂SO₃)
-
Water
-
Ethyl acetate
Procedure:
-
To a single-necked flask, add 2,4,5-tribromoimidazole, sodium sulfite, and water.
-
Stir the reaction mixture vigorously at 110°C for 6 hours.
-
After completion of the reaction, cool the mixture to room temperature and extract with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the ethyl acetate by concentration under reduced pressure to afford the target product, 4-bromo-1H-imidazole.
Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole under identical conditions.
Materials:
-
4-Iodo-1H-imidazole
-
4-Bromo-1H-imidazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In two separate reaction vessels, add the respective 4-halo-1H-imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[1]
-
To each vessel, add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).[1]
-
Purge each vessel with argon for 10 minutes.[1]
-
To each vessel, add Pd(PPh₃)₄ (0.03 mmol).[1]
-
Heat the reaction mixtures to 80°C and monitor the progress by TLC or LC-MS at regular intervals.[1]
-
Upon completion, cool the mixtures to room temperature and quench with water.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Expected Outcome: The reaction with 4-iodo-1H-imidazole is expected to reach completion faster and potentially give a higher yield of the coupled product compared to the reaction with 4-bromo-1H-imidazole under these conditions.[1]
Visualizations
Generalized Synthetic Pathway for Haloimidazoles
References
Efficacy of 2-Iodo-4-methyl-1H-imidazole Derivatives as Enzyme Inhibitors: A Comparative Guide
Despite a comprehensive search of available scientific literature, specific studies detailing the efficacy of 2-Iodo-4-methyl-1H-imidazole derivatives as enzyme inhibitors, including quantitative data such as IC50 or Ki values and detailed experimental protocols, could not be located. Research has been conducted on broader categories of imidazole-containing compounds and other halogenated imidazoles, which provides a contextual framework for potential activity but does not directly address the specific derivatives requested.
This guide, therefore, will focus on the known enzyme inhibitory activities of structurally related imidazole derivatives to provide a comparative perspective. We will explore the general principles of enzyme inhibition by imidazole compounds, highlight key enzyme targets, and present available data for analogous structures. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of novel imidazole derivatives.
General Landscape of Imidazole Derivatives as Enzyme Inhibitors
The imidazole scaffold is a prominent feature in many biologically active molecules and approved drugs due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and coordination with metal ions in enzyme active sites. Halogenation of the imidazole ring, including iodination, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound. The introduction of an iodine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.
Potential Enzyme Targets for Imidazole Derivatives
Based on studies of various substituted imidazole compounds, several classes of enzymes are potential targets for inhibition. These include, but are not limited to:
-
Cytochrome P450 (CYP) Enzymes: Imidazole-containing compounds are well-known inhibitors of various CYP isoforms. The nitrogen atoms of the imidazole ring can coordinate with the heme iron atom in the active site of these enzymes, leading to inhibition of their metabolic activity.
-
Kinases: Numerous kinase inhibitors incorporate an imidazole or a related azole scaffold. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.
-
Metalloenzymes: The ability of the imidazole moiety to chelate metal ions makes it a suitable pharmacophore for targeting metalloenzymes, where a metal ion is crucial for catalytic activity.
Comparative Data for Structurally Related Imidazole Derivatives
While specific data for this compound derivatives is unavailable, the following table summarizes the inhibitory activities of other relevant imidazole derivatives against various enzymes to provide a comparative context.
| Derivative Class | Target Enzyme(s) | IC50/Ki Values | Reference Compound(s) |
| Substituted Imidazoles | Cytochrome P450 (e.g., CYP3A4, CYP2C9) | Ranging from nanomolar to micromolar | Ketoconazole, Miconazole |
| Phenyl-imidazole Derivatives | Indoleamine 2,3-dioxygenase (IDO) | Micromolar range | 1-Methyl-Tryptophan |
| Imidazole-based Kinase Inhibitors | Various kinases (e.g., p38, VEGFR) | Nanomolar to micromolar | SB203580, Sorafenib |
| 2-Iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives | Not specified (Anticancer activity) | % inhibition at given concentration | 5-Fluorouracil |
Note: The data presented above is for comparative purposes only and is derived from studies on different imidazole derivatives, not specifically this compound derivatives. Direct comparison of potency requires standardized experimental conditions.
Experimental Protocols
Detailed experimental protocols are specific to the enzyme and the assay being performed. Below are generalized methodologies for common enzyme inhibition assays that would be applicable to the study of novel imidazole derivatives.
Cytochrome P450 Inhibition Assay (e.g., CYP3A4)
-
Incubation: Human liver microsomes (or recombinant CYP enzymes) are incubated with a specific CYP3A4 substrate (e.g., midazolam or testosterone) and NADPH in a phosphate buffer (pH 7.4).
-
Inhibitor Addition: The this compound derivative (or other test compounds) is added at various concentrations.
-
Reaction: The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific time.
-
Quenching: The reaction is stopped by adding a quenching solution (e.g., acetonitrile or methanol).
-
Analysis: The formation of the metabolite is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Kinase Inhibition Assay (e.g., Generic Tyrosine Kinase)
-
Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reaction Mixture: The kinase, a suitable substrate (e.g., a peptide), and ATP are combined in an assay buffer.
-
Inhibitor Addition: The test compound is added at a range of concentrations.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
Detection: A detection reagent is added that produces a fluorescent signal inversely proportional to the amount of ATP consumed.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the potential roles of these compounds, diagrams of a generic kinase signaling pathway and a typical experimental workflow for inhibitor screening are provided below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
A Comparative Guide to 2-Iodo-4-methyl-1H-imidazole and Alternative Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is paramount in the synthesis of novel chemical entities. Halogenated heterocycles, particularly iodo-substituted imidazoles, serve as versatile and highly reactive intermediates in pharmaceutical and materials science research. This guide provides an objective comparison of 2-Iodo-4-methyl-1H-imidazole against other key synthetic building blocks, focusing on performance in palladium-catalyzed cross-coupling reactions. The comparison is supported by representative experimental data and detailed protocols to inform synthetic strategy and catalyst selection.
Introduction to Imidazole Building Blocks
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] Functionalization of this core is crucial for developing new therapeutics, including kinase inhibitors for oncology and anti-inflammatory agents.[2][3] this compound is a valuable precursor for creating complex molecules, primarily due to the reactivity of its carbon-iodine bond in forming new carbon-carbon (C-C) and carbon-heteroatom bonds.[4]
This guide benchmarks this compound against two logical alternatives:
-
2-Bromo-4-methyl-1H-imidazole : To compare the effect of the halogen on reactivity.
-
4-Iodo-2-methyl-1H-imidazole : To consider the influence of substituent regioisomerism.
The primary benchmark reaction is the Suzuki-Miyaura cross-coupling, a widely used and versatile method for C-C bond formation.[5]
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
While direct, side-by-side comparative studies for this compound are not extensively documented, a robust comparison can be constructed from established chemical principles and experimental data from analogous heterocyclic systems. The reactivity of halo-aromatics in palladium-catalyzed cross-coupling is dictated by the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[6] This weaker C-I bond facilitates the often rate-limiting oxidative addition step, leading to higher reactivity for iodo-substituted compounds compared to their bromo- and chloro-analogs.[7][8]
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various halo-heterocycles, which serves as a reliable proxy for the expected performance of the compounds discussed.
Table 1: Comparative Performance of Halo-Heterocycles in Suzuki-Miyaura Coupling
| Building Block (Analog) | Halogen | Catalyst System (Typical) | Temp. (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 4-Iodo-pyrazole [6] | Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | 80-100 | 2-8 | 85-95 | Highly reactive; allows for milder conditions and lower catalyst loading. Prone to dehalogenation side reactions. |
| 4-Bromo-pyrazole [6] | Bromo | XPhos Pd G2, K₃PO₄ | 100-120 | 8-16 | 80-93 | Good balance of reactivity and stability. Often more cost-effective than iodo-analogs. |
| 4-Chloro-pyrazole [6] | Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | 100-130 | 12-24 | 60-95 | Least reactive; requires highly active, specialized catalyst systems and more forcing conditions. |
| 4-Iodo-1H-imidazole [5] | Iodo | PdCl₂(dppf), K₂CO₃ | 150 (MW) | 0.17 | ~94 | Excellent yields under microwave conditions, demonstrating high reactivity. |
| 2-Bromo-benzimidazole [9] | Bromo | Pd(OAc)₂, SPhos, K₃PO₄ | 110 | 12-24 | 75-90 | Good yields are achievable but typically require higher temperatures and longer reaction times than iodo-analogs. |
Note: Data is collated from studies on analogous compounds to provide a predictive benchmark. Yields are highly dependent on the specific coupling partners, catalyst, base, and solvent used.
Experimental Protocols
The following is a detailed, representative methodology for a Suzuki-Miyaura cross-coupling reaction, adaptable for use with this compound and its analogs.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Halo-imidazole (e.g., this compound) (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ [3-5 mol%], or PdCl₂(dppf) [2-5 mol%])
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the halo-imidazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) to the flask.
-
Solvent Addition : Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and Water) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the halo-imidazole.
-
Degassing : Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C for iodo/bromo-imidazoles) with vigorous stirring.[7][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[4]
Visualization of Workflows and Biological Pathways
Diagrams created with Graphviz provide clear visual representations of complex processes relevant to the application of these building blocks.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Many imidazole derivatives are developed as kinase inhibitors, which interfere with intracellular signaling pathways like the MAPK cascade that regulates inflammation and cell proliferation.[2][10]
Caption: Simplified p38 MAPK signaling pathway and the action of imidazole inhibitors.
Conclusion
This compound is a highly reactive and valuable building block for organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its performance is benchmarked against its bromo- and regioisomeric analogs based on well-established reactivity principles (I > Br > Cl).[6][7] The higher reactivity of the iodo-substituent generally affords superior reaction yields under milder conditions and in shorter timeframes compared to bromo-derivatives, making it an excellent choice for complex molecule synthesis where efficiency is critical. Conversely, bromo-imidazoles may offer a more cost-effective alternative when harsher reaction conditions are tolerable. The protocols and data provided in this guide serve as a foundational resource for making informed decisions in the design and execution of synthetic routes in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Haloimidazole Precursors: A Comparative Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of haloimidazole scaffolds is a critical step in the discovery of new therapeutic agents. Haloimidazoles serve as versatile building blocks, but the choice of precursor and halogenation strategy can significantly impact yield, purity, cost, and overall project timelines. This guide provides an objective comparison of common precursors and methods for the synthesis of chloro- and bromoimidazoles, supported by experimental data, detailed protocols, and cost analysis to inform your synthetic planning.
Comparative Analysis of Haloimidazole Synthesis
The direct halogenation of imidazole is a primary route to obtaining key haloimidazole isomers. The choice of halogenating agent is a trade-off between cost, reactivity, selectivity, and safety. Below is a summary of quantitative data for common methods.
| Synthesis Method | Target Product | Precursor | Halogenating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity |
| Chlorination | 4,5-Dichloroimidazole | Imidazole | Sodium Hypochlorite | Water | Room Temp | - | ~55%[1] | High[1] |
| Chlorination | 2-Chloro-4-nitroimidazole | 2-Chloroimidazole | Nitric Acid/Sulfuric Acid | - | 45-110 | 1 | 87%[2] | High[2] |
| Bromination | 4-Bromo-1H-imidazole | 2,4,5-Tribromoimidazole | Sodium Sulfite | Water | 110 | 6 | 89%[3] | High[3] |
| Bromination | 4,5-Dibromo-2-nitroimidazole | 2-Nitroimidazole | N-Bromosuccinimide (NBS) | Dioxane | - | - | Quantitative[4] | High[4] |
| Bromination | 4-Bromo-1-methyl-2-nitroimidazole | 1-Methyl-2-nitroimidazole | N-Bromosuccinimide (NBS) | Dioxane | - | - | - | High[4] |
Cost-Benefit Analysis of Precursors and Reagents
The economic viability of a synthetic route is paramount in drug development. This analysis considers the bulk cost of precursors and reagents to provide a comparative overview of the financial implications of each method. Prices are estimated based on currently available market data and may vary.
| Compound | CAS Number | Price per kg (USD) | Molar Mass ( g/mol ) | Cost per mole (USD) |
| Imidazole | 288-32-4 | ~$120 - $570 | 68.08 | ~$8.17 - $38.80 |
| N-Chlorosuccinimide (NCS) | 128-09-6 | ~$5 - $11 | 133.53 | ~$0.67 - $1.47 |
| N-Bromosuccinimide (NBS) | 128-08-5 | ~$6 - $9 | 177.98 | ~$1.07 - $1.60 |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | ~$1 - $66 | 134.97 | ~$0.14 - $8.91 |
Note: Prices are approximate and subject to change based on supplier and purity.
Analysis:
-
Chlorination: While sodium hypochlorite is an inexpensive reagent, the synthesis of dichloroimidazole may require further separation and purification, adding to the overall cost.[1] The use of N-Chlorosuccinimide (NCS) presents a cost-effective and easy-to-handle alternative for chlorination reactions.[5]
-
Bromination: N-Bromosuccinimide (NBS) is a widely used and relatively inexpensive reagent for bromination, offering good yields and selectivity.[4][6] The synthesis of 4-bromo-1H-imidazole from tribromoimidazole is a high-yielding reaction but starts from a more advanced and costly precursor.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of haloimidazoles.
Protocol 1: Synthesis of 4,5-Dichloroimidazole using Sodium Hypochlorite
Materials: Imidazole, sodium hypochlorite solution (3.5% w/v), hydrochloric acid, sodium hydroxide, ethanol.
Procedure:
-
Dissolve a specific amount of imidazole in ethanol.
-
Slowly add the sodium hypochlorite solution to the imidazole solution while stirring at room temperature.
-
Monitor the reaction using UV-Visible spectroscopy to determine the optimal reaction time and concentration of the chlorinating agent.[1]
-
Upon completion, adjust the pH with hydrochloric acid and sodium hydroxide as needed.
-
The product, 4,5-dichloroimidazole, can be quantified in the crude mixture, and the yield is calculated based on the initial amount of imidazole.[1]
Protocol 2: Synthesis of 2-Chloro-4-nitroimidazole
Materials: 2-Chloro-1H-imidazole, sulfuric acid (98%), nitric acid.
Procedure:
-
Add 2.04 g of 2-chloroimidazole to 4 g of 98% sulfuric acid in a three-necked flask and stir at room temperature for 0.5 hours.[2]
-
Subsequently, add a mixture of sulfuric acid and nitric acid.
-
Heat the reaction mixture to between 45 and 110°C for 1 hour.[2]
-
After cooling, the mixture is worked up to isolate the 2-chloro-4-nitroimidazole product.
Protocol 3: Synthesis of 4-Bromo-1H-imidazole
Materials: 2,4,5-Tribromoimidazole, sodium sulfite, water, ethyl acetate, anhydrous sodium sulfate.
Procedure:
-
In a single-necked flask, combine 49 g of 2,4,5-tribromoimidazole, 101.5 g of sodium sulfite, and 500 mL of water.[3]
-
Stir the reaction mixture at 110°C for 6 hours.[3]
-
After completion, extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the ethyl acetate under reduced pressure to obtain 4-bromo-1H-imidazole.[3]
Visualization of Workflows and Pathways
To further clarify the processes and mechanisms discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 4,5-dichloroimidazole.
Caption: Experimental workflow for the synthesis of 4-bromo-1H-imidazole.
Caption: Mechanism of action of antifungal haloimidazole derivatives.
References
- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 2. 2-Chloro-4-nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Assessing the Scalability of 2-Iodo-4-methyl-1H-imidazole Synthesis: A Comparative Guide
The two proposed routes are:
-
Route 1: Direct C2-Iodination of 4-methyl-1H-imidazole.
-
Route 2: N-Protection, C2-Lithiation, and subsequent Iodination of 4-methyl-1H-imidazole.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two proposed synthesis routes. These values are estimated based on typical yields and conditions for similar reactions reported in the literature.
| Parameter | Route 1: Direct C2-Iodination | Route 2: N-Protection, C2-Lithiation, Iodination |
| Overall Yield | 40-60% (estimated) | 60-75% (estimated, over 3 steps) |
| Number of Steps | 1 | 3 |
| Key Reagents | 4-methylimidazole, N-Iodosuccinimide (NIS) or Iodine/Base | 4-methylimidazole, Protecting group (e.g., SEM-Cl), n-BuLi, Iodine |
| Scalability Concerns | - Regioselectivity (formation of 5-iodo and di-iodo isomers) - Purification challenges | - Use of cryogenic temperatures (-78 °C) - Handling of pyrophoric n-BuLi - Additional protection/deprotection steps |
| Process Safety | Generally safer reagents | Requires stringent safety protocols for organolithium reagents |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps | Higher cost due to more reagents and complex setup |
Experimental Protocols
Route 1: Direct C2-Iodination of 4-methyl-1H-imidazole
This route aims for a direct, one-step synthesis, which is often desirable for large-scale production due to its simplicity. The primary challenge is controlling the regioselectivity to favor iodination at the C2 position over the C5 position. The C2 proton of an imidazole is the most acidic, making it susceptible to deprotonation followed by reaction with an electrophilic iodine source.
Methodology:
-
Reaction Setup: A solution of 4-methyl-1H-imidazole (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: The solution is cooled to a specific temperature (e.g., 0 °C or ambient temperature, to be optimized). An iodinating agent such as N-Iodosuccinimide (NIS) (1.0-1.2 eq.) is added portion-wise. Alternatively, a combination of iodine (I₂) and a base (e.g., NaHCO₃, K₂CO₃) can be used.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS to determine the consumption of the starting material and the formation of the product and any isomers.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove unreacted iodine. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography to separate the desired 2-iodo isomer from the 5-iodo and di-iodinated byproducts.
Scalability Assessment:
The scalability of this route is primarily hindered by the potential lack of regioselectivity. The formation of multiple isomers necessitates extensive purification, which can be costly and time-consuming on a large scale. However, if reaction conditions can be optimized to achieve high C2 selectivity, this route would be highly attractive for its atom economy and reduced number of steps.
Route 2: N-Protection, C2-Lithiation, and Iodination
This multi-step route offers a more controlled and regioselective approach to the synthesis of 2-Iodo-4-methyl-1H-imidazole. By protecting the imidazole nitrogen and then using a strong base, the C2 proton can be selectively removed, followed by quenching with an iodine source.
Methodology:
-
N-Protection: 4-methyl-1H-imidazole (1.0 eq.) is reacted with a suitable protecting group, such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., THF). This step yields N-SEM-4-methylimidazole.
-
C2-Lithiation: The N-protected 4-methylimidazole (1.0 eq.) is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of a strong organolithium base, typically n-butyllithium (n-BuLi) (1.1 eq.), is added dropwise. The mixture is stirred at this temperature for a period to ensure complete deprotonation at the C2 position.
-
Iodination: A solution of iodine (I₂) (1.2 eq.) in THF is then added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed until completion, as monitored by TLC or LC-MS.
-
Work-up and Deprotection: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is extracted, and the organic layer is washed, dried, and concentrated. The protecting group can then be removed under appropriate conditions (e.g., with TBAF for the SEM group) to yield the final product. Purification is typically performed by column chromatography.
Scalability Assessment:
While this route involves more steps, it offers significantly better regioselectivity, leading to a cleaner product profile and simplifying purification. The main scalability challenges are the requirement for cryogenic temperatures and the handling of large quantities of pyrophoric n-butyllithium, which necessitates specialized equipment and stringent safety protocols. However, for the synthesis of high-value pharmaceutical intermediates, these challenges are often manageable in an industrial setting.
Visualizing the Synthesis Route Assessment
The following diagram illustrates the logical workflow for assessing the scalability of the two proposed synthesis routes for this compound.
Caption: Logical workflow for assessing the scalability of synthesis routes for this compound.
A Comparative Guide to Palladium Catalysts for Coupling Reactions with 2-Iodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the imidazole scaffold is a critical step in the synthesis of a multitude of pharmacologically active molecules. Among the various precursors, 2-iodo-4-methyl-1H-imidazole stands out as a versatile building block, offering a reactive site for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides an objective comparison of the performance of different palladium-based catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings with this compound, supported by experimental data from analogous iodo-imidazoles.[1]
Catalyst Performance Overview
The efficiency of a catalytic system is highly dependent on the specific reaction type, coupling partners, and reaction conditions. Below is a summary of the performance of various palladium-based catalysts in the cross-coupling of iodo-imidazoles, which serves as a strong predictive model for the reactivity of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For the arylation of iodo-imidazoles, several palladium catalysts have demonstrated high efficacy, particularly under microwave-assisted conditions.[1] The data presented below is adapted from studies on the microwave-assisted Suzuki-Miyaura cross-coupling of 4(5)-iodoimidazole and is expected to be highly representative for this compound.[1]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 85 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 82 |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 94 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 92 |
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Iodo-imidazoles with Phenylboronic Acid.[1]
Heck Coupling
The Heck reaction facilitates the arylation of alkenes.[2] For electron-rich iodo-imidazoles, phosphine-free palladium systems can be effective.[1] It is important to note that for Heck couplings with iodo-imidazoles, N-protection of the imidazole ring is often necessary to prevent side reactions and catalyst inhibition.[3]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | 85 |
| Pd/C | NaOAc | NMP | 120 | 24 | Styrene | 78 |
| Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate | 82 |
Table 2: Representative Performance of Palladium Catalysts in Heck Reactions of Iodo-heterocycles.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[1] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. For iodo-imidazoles, standard catalyst systems are generally effective.[1] Similar to the Heck reaction, N-protection of the imidazole is often required for successful Sonogashira coupling.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Room Temp | 6 | Phenylacetylene | 95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | 12 | 1-Octyne | 88 |
| Pd(OAc)₂ / PPh₃ | CuI | Cs₂CO₃ | Dioxane | 80 | 8 | Propargyl alcohol | 91 |
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of N-Protected Iodo-imidazoles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1] While specific comparative data for iodo-imidazoles is limited, results from analogous iodo-heterocycles provide valuable insights into effective catalyst systems.[1] The use of sterically hindered phosphine ligands is often crucial for achieving high yields.[1]
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 16 | Morpholine | 92 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 90 | 24 | Aniline | 85 |
| PdCl(allyl)₂ | DavePhos | NaOtBu | Dioxane | 110 | 12 | n-Butylamine | 89 |
Table 4: Representative Catalyst Systems for the Buchwald-Hartwig Amination of Iodo-heterocycles.[1]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols can be adapted for specific substrates and catalyst systems, including the use of this compound, with the consideration of N-protection where necessary.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
To a microwave vial is added the N-protected this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol).[1] The vial is sealed and dimethoxyethane (DME, 5 mL) is added. The reaction mixture is then subjected to microwave irradiation at 150 °C for 10 minutes.[1] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
General Procedure for Heck Reaction
To a dry Schlenk flask under an inert atmosphere is added N-protected this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF.[1] To this solution is added the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.).[1] The reaction mixture is heated to 100 °C with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of N-protected this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL) is added the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).[1] Triethylamine (3.0 mmol) is then added to the mixture. The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.[1] Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the product.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), N-protected this compound (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).[1] The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added under an inert atmosphere. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.[1] After cooling, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[1]
Visualizing the Catalytic Process
The following diagrams illustrate the general workflows for the palladium-catalyzed coupling reactions discussed.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the Heck coupling.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
References
Evaluation of Green Chemistry Metrics for the Synthesis of 2-Iodo-4-methyl-1H-imidazole: A Comparative Guide
A comprehensive evaluation of green chemistry metrics for the synthesis of 2-Iodo-4-methyl-1H-imidazole cannot be provided at this time due to a lack of publicly available, detailed experimental protocols for distinct synthesis routes of this specific molecule.
To conduct a thorough and objective comparison of the greenness of different synthetic pathways, it is imperative to have access to reproducible experimental data. This includes precise quantities of all reactants, reagents, solvents, and catalysts used, as well as the isolated yield of the final product. Such data is essential for calculating key green chemistry metrics, including:
-
Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.
-
Reaction Mass Efficiency (RME): An assessment of the mass of reactants that are incorporated into the final product.
-
E-Factor (Environmental Factor): A measure of the total waste produced in a chemical process.
-
Process Mass Intensity (PMI): The ratio of the total mass of materials used to the mass of the final product.
Currently, searches for the synthesis of this compound primarily yield results for the synthesis of its isomers, such as 4-Iodo-1H-imidazole and 4-Iodo-1-methyl-1H-imidazole, or provide general information about imidazole synthesis without the specific details required for a quantitative green chemistry analysis.
Information Required to Proceed with the Analysis
To facilitate a comprehensive comparison, the following experimental details for at least two distinct synthesis routes to this compound are necessary:
-
Detailed Experimental Protocols: Step-by-step procedures for each synthesis, including reaction setup, conditions (temperature, time), and work-up procedures.
-
Quantitative Data:
-
Mass (in grams or moles) of the starting material (4-methyl-1H-imidazole).
-
Mass and/or volume of all reagents (e.g., iodinating agents, bases, acids).
-
Volume and type of all solvents used in the reaction and purification steps.
-
Mass of any catalysts used.
-
Isolated mass and percentage yield of the final product, this compound.
-
Once this information is available, a complete comparative guide can be generated, including the following components as originally requested:
-
Data Presentation: A clearly structured table summarizing the calculated green chemistry metrics for each synthesis route.
-
Experimental Protocols: Detailed methodologies for all key experiments.
-
Visualization: A Graphviz diagram illustrating the comparative greenness of the synthetic pathways.
We encourage researchers and drug development professionals who have access to such experimental data for the synthesis of this compound to provide it, which would enable the creation of this valuable comparative guide.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Iodo-4-methyl-1H-imidazole
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the proper disposal of 2-Iodo-4-methyl-1H-imidazole, a compound utilized in pharmaceutical synthesis and chemical research. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety data for structurally similar compounds, including imidazole, 4-methylimidazole, and other iodinated imidazoles. The presence of the iodo-group and the imidazole ring suggests that this compound should be handled as a hazardous substance.
I. Hazard Identification and Safety Precautions
Based on data from related imidazole compounds, this compound is anticipated to possess the following hazards.[1][2] Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Summary of Potential Hazards:
| Hazard Category | Description | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek immediate medical attention.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. | Wear protective gloves and clothing. In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or with respiratory protection. |
| Reproductive Toxicity | May damage fertility or the unborn child (based on data for imidazole). | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
II. Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Hand Protection: Impervious gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For solid spills, avoid generating dust.
-
Clean-up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
IV. Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Arranging for Disposal:
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Iodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Iodo-4-methyl-1H-imidazole, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling similar halogenated imidazole compounds and are intended to ensure the safety of all personnel.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is based on the potential hazards of skin and eye irritation, and potential toxicity if ingested or inhaled, which are common to this class of chemicals.
A. Eye and Face Protection:
-
Chemical Safety Goggles: Always wear tightly fitting chemical safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against splashes.[1][2][3]
-
Face Shield: In situations where there is a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles.[1][2][3]
B. Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common recommendation for handling imidazole derivatives.[4] However, it is crucial to consult the glove manufacturer's compatibility chart to ensure the specific glove material offers adequate protection against this compound.
-
Laboratory Coat: A fully-buttoned laboratory coat must be worn to protect street clothing and skin from contamination.[3][4]
-
Protective Clothing: For procedures with a higher risk of exposure, consider additional protective clothing, such as chemical-resistant coveralls.[2][3][5]
C. Respiratory Protection:
-
Engineering Controls: Primary respiratory protection should be achieved through engineering controls, such as working within a properly functioning certified laboratory chemical fume hood.[4]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4][6] Personnel must be medically cleared, fit-tested, and trained in the use of respirators.[4]
II. Quantitative Data Summary for PPE Selection
| PPE Component | Standard/Specification | Key Considerations |
| Eye Protection | EN 166 or OSHA 29 CFR 1910.133[2][3] | Tightly fitting; provides protection against chemical splashes. |
| Gloves | Check manufacturer's compatibility chart | Nitrile is often suitable, but resistance to the specific chemical must be verified. |
| Lab Coat | Standard laboratory coat | Must be fully buttoned. |
| Respirator | NIOSH/MSHA or EN 149 approved[6] | Use is dependent on a risk assessment of the specific procedure and ventilation. |
III. Operational Plan: Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
A. Engineering Controls and Work Practices:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified laboratory chemical fume hood is the preferred engineering control.[4]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][7] Do not eat, drink, or smoke in areas where the chemical is handled.[6][7][8]
-
Avoid Dust Formation: If handling a solid form of the compound, take precautions to avoid generating dust.[7]
B. Spill Response Protocol:
-
Evacuate: In the event of a significant spill, immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are not equipped, contact your institution's Environmental Health & Safety (EH&S) department.[4]
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7]
-
Cleanup: Place the spilled material and any contaminated absorbent into a sealed, labeled container for proper disposal.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Personal Decontamination: Remove and launder any contaminated clothing separately before reuse.[7] If skin contact occurs, wash the affected area immediately with plenty of soap and water.[7] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][6]
IV. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Collection:
-
Container: Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed hazardous waste container.[4]
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.[4]
B. Storage of Waste:
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
-
Secondary Containment: It is good practice to store the primary waste container within a secondary containment vessel to prevent the release of material in case of a leak.
C. Disposal Procedure:
-
Consult Regulations: Chemical waste disposal must be carried out in accordance with all local, regional, and national regulations.
-
Licensed Disposal Company: Entrust the disposal of hazardous waste to a licensed and qualified waste disposal company.[8] Do not dispose of this chemical down the drain or in the regular trash.
V. Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
